molecular formula C34H27ClF7N9O3S B12400695 Hiv-IN-2

Hiv-IN-2

Cat. No.: B12400695
M. Wt: 810.1 g/mol
InChI Key: HIBOGALFEZNPTE-VWPQPMDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiv-IN-2 is a useful research compound. Its molecular formula is C34H27ClF7N9O3S and its molecular weight is 810.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H27ClF7N9O3S

Molecular Weight

810.1 g/mol

IUPAC Name

N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

InChI

InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1

InChI Key

HIBOGALFEZNPTE-VWPQPMDRSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs) Against HIV-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific antiretroviral agent designated "Hiv-IN-2" is documented in the scientific literature. This guide will focus on the established class of HIV integrase strand transfer inhibitors (INSTIs) and their mechanism of action against Human Immunodeficiency Virus Type 2 (HIV-2).

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a retrovirus that, like HIV-1, leads to Acquired Immunodeficiency Syndrome (AIDS) through the progressive failure of the immune system.[1] A critical step in the replication cycle of HIV-2 is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[2][3] This integration is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this integration step.[4][5] Currently, INSTIs are a recommended component of first-line antiretroviral therapy for HIV-2 due to their potent activity.[6] This document provides a detailed overview of the mechanism of action of INSTIs against HIV-2, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action of INSTIs against HIV-2

The HIV-2 integrase enzyme carries out the integration of the viral DNA into the host chromosome in a two-step process:

  • 3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA, forming a complex known as the intasome.[7] The enzyme then catalytically removes a dinucleotide from each 3' end of the viral DNA. This exposes reactive 3'-hydroxyl groups.[5]

  • Strand Transfer: The intasome is transported into the nucleus. Here, the integrase enzyme, with the processed viral DNA, binds to the host cell's chromosomal DNA.[7] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA are used to attack the phosphodiester backbone of the host DNA. This results in the covalent joining of the viral DNA to the host DNA.[2][8]

INSTIs exert their antiviral effect by specifically inhibiting the strand transfer step of the integration process.[9] The chemical structure of INSTIs contains a triad of coplanar oxygen atoms that chelate the two magnesium ions (Mg²⁺) present in the catalytic core of the integrase enzyme.[8] By binding to these essential metal cofactors, INSTIs block the active site of the enzyme, preventing it from binding to the host DNA and catalyzing the strand transfer reaction.[5][9] This effectively halts the integration of the viral genome, interrupting the HIV-2 life cycle.[9]

Quantitative Data: In Vitro Efficacy of INSTIs Against HIV-2

The potency of various INSTIs against HIV-2 has been quantified using cell-based assays, with the 50% effective concentration (EC50) being a key parameter. The following tables summarize the in vitro activity of first and second-generation INSTIs against wild-type and resistant strains of HIV-2.

Table 1: Antiviral Activity of First-Generation INSTIs against Wild-Type HIV-2

INSTIHIV-2 StrainCell TypeEC50 (nM)Reference
RaltegravirROD9T-cells2-7[10]
ElvitegravirROD9T-cells~21[11]
ElvitegravirPrimary IsolateNot Specified0.53[12]

Table 2: Antiviral Activity of Second-Generation INSTIs against Wild-Type HIV-2

INSTIHIV-2 Isolate(s)Assay TypeMean EC50 (nM)Reference
DolutegravirGroup A & BSingle-cycle1.9 - 2.6[13]
DolutegravirROD9Single-cycle2.3[11]
Bictegravir15 Clinical IsolatesSingle-cycle1.4 - 5.6[14]
BictegravirSingle IsolateActivated PBMCs1.1[15]
CabotegravirMultiple IsolatesNot SpecifiedLow nM to pM range[16]

Table 3: Fold-Change in EC50 for Second-Generation INSTIs against Resistant HIV-2 Mutants

INSTIHIV-2 Integrase Mutation(s)Fold-Change in EC50Reference
DolutegravirE92Q + N155H10 - 46[13]
DolutegravirG140S + Q148R10 - 46[13]
DolutegravirT97A + Y143C>5000[13]
BictegravirG140S/Q148R34[14]
BictegravirG140S/Q148H110[14]

Experimental Protocols

The in vitro activity of INSTIs against HIV-2 is primarily determined using cell-based and biochemical assays.

1. Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

  • Principle: Reporter cells (e.g., HeLa-derived TZM-bl cells expressing CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase genes) are infected with HIV-2 pseudoviruses in the presence of varying concentrations of the INSTI. The pseudoviruses are engineered to be capable of only a single round of infection.

  • Methodology:

    • Reporter cells are seeded in 96-well plates.

    • Serial dilutions of the INSTI are prepared and added to the cells.

    • A fixed amount of HIV-2 pseudovirus stock is added to each well.

    • The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration (in the absence of inhibitor), and expression of the reporter gene.

    • The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The EC50 value is calculated as the drug concentration that reduces reporter gene expression by 50% compared to the no-drug control.[17]

2. Spreading Infection Assay

This assay assesses the effect of an inhibitor over multiple rounds of viral replication.

  • Principle: Susceptible T-cell lines (e.g., CEM-ss) or peripheral blood mononuclear cells (PBMCs) are infected with replication-competent HIV-2 at a low multiplicity of infection in the presence of the INSTI.[11] The production of new virus is monitored over several days.

  • Methodology:

    • Cells are cultured in the presence of serial dilutions of the INSTI.

    • The cells are infected with a standardized amount of HIV-2.

    • The cultures are maintained for an extended period (e.g., 7-14 days), with the supernatant being sampled at regular intervals.

    • Viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the supernatant using an ELISA or by measuring reverse transcriptase activity.

    • The EC50 is determined as the concentration of the drug that inhibits viral replication by 50% at a specific time point.

3. Biochemical Integrase Strand Transfer Assay

This cell-free assay directly measures the inhibition of the integrase enzyme's catalytic activity.

  • Principle: Recombinant HIV-2 integrase is incubated with a DNA substrate that mimics the processed viral DNA end, a target DNA molecule, and the INSTI. The ability of the integrase to catalyze the strand transfer reaction is then quantified.

  • Methodology:

    • A reaction mixture is prepared containing a buffer, divalent cations (Mg²⁺ or Mn²⁺), recombinant HIV-2 integrase, and a pre-processed oligonucleotide substrate representing the viral DNA end (often labeled with a radioisotope or fluorescent tag).

    • The INSTI at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of a target DNA oligonucleotide.

    • The reaction is allowed to proceed for a set time at 37°C and then stopped.

    • The reaction products (the strand transfer products) are separated from the substrates by gel electrophoresis.

    • The amount of product is quantified (e.g., by autoradiography or fluorescence imaging).

    • The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the strand transfer activity by 50%.[18]

Mandatory Visualizations

HIV2_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_Entry Viral Entry & Reverse Transcription Viral_DNA Linear dsDNA (proviral DNA) Viral_Entry->Viral_DNA Generates Intasome_Formation Intasome Formation (IN + vDNA) Viral_DNA->Intasome_Formation Binds to IN 3_Prime_Processing 3' Processing Intasome_Formation->3_Prime_Processing Catalyzes Nuclear_Import Nuclear Import of Intasome 3_Prime_Processing->Nuclear_Import Enters Nucleus Strand_Transfer Strand Transfer Nuclear_Import->Strand_Transfer Binds Host DNA Host_DNA Host Chromosomal DNA Provirus Integrated Provirus Strand_Transfer->Provirus Integration INSTI Integrase Strand Transfer Inhibitor (INSTI) INSTI->Strand_Transfer INHIBITS

Caption: HIV-2 Integration Pathway and INSTI Mechanism of Action.

Antiviral_Assay_Workflow cluster_workflow Single-Cycle Infectivity Assay Workflow A Seed Reporter Cells in 96-well plate C Add INSTI Dilutions to Cells A->C B Prepare Serial Dilutions of INSTI B->C D Infect Cells with HIV-2 Pseudovirus C->D E Incubate for 48-72 hours D->E F Lyse Cells and Add Reporter Substrate E->F G Measure Luminescence/ Colorimetric Signal F->G H Calculate EC50 Value G->H

Caption: Experimental Workflow for a Single-Cycle Infectivity Assay.

References

The Discovery and Synthesis of HIV-2 Integrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of integrase strand transfer inhibitors (INSTIs) marked a pivotal moment in the management of Human Immunodeficiency Virus (HIV) infection. While initially developed against HIV-1, their potent activity against HIV-2 has provided crucial therapeutic options for a less common but clinically significant form of the virus. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of INSTIs with a focus on their efficacy against HIV-2. We delve into the core scaffold of these inhibitors, outline a representative synthetic pathway, present their quantitative biological activity, and detail the experimental protocols used for their characterization.

Introduction to HIV-2 and the Role of Integrase

Human Immunodeficiency Virus 2 (HIV-2) is a retrovirus that, like HIV-1, leads to acquired immunodeficiency syndrome (AIDS). Although less prevalent and generally associated with a slower disease progression than HIV-1, HIV-2 infection presents unique therapeutic challenges due to its intrinsic resistance to certain classes of antiretroviral drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A critical enzyme in the HIV life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. This enzyme represents a key target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that specifically block the strand transfer step of the integration process, effectively halting viral replication.

Discovery of HIV-2 Active Integrase Inhibitors

The development of INSTIs was initially focused on HIV-1. However, early in their development, it was discovered that these compounds also exhibit potent activity against HIV-2. The first-generation INSTI, Raltegravir, was the first to be approved for clinical use and demonstrated significant efficacy against both HIV-1 and HIV-2. Subsequent second-generation INSTIs, including Dolutegravir and Bictegravir, have shown improved potency and a higher barrier to resistance against both viruses.

The core pharmacophore of many potent INSTIs is a metal-chelating motif, often a β-hydroxyketone or a related scaffold, which coordinates with the magnesium ions in the active site of the integrase enzyme. This interaction prevents the binding of the host DNA and thus inhibits the strand transfer reaction.

Synthesis Pathway of a Representative Pyridinone-based INSTI

The synthesis of pyridinone-based INSTIs, such as Raltegravir, involves a multi-step process. A generalized synthetic pathway is outlined below. This pathway illustrates the key chemical transformations required to construct the core scaffold and introduce the necessary functional groups for potent anti-integrase activity.

Synthesis_Pathway A Starting Material A (e.g., Substituted Pyridine) B Intermediate 1 A->B Step 1: Functional Group Interconversion C Intermediate 2 (Pyridinone Core) B->C Step 2: Cyclization to form Pyridinone Ring E Final INSTI Compound C->E Step 3: Amide Coupling D Starting Material B (e.g., Oxadiazole derivative) D->E Step 4: Coupling with Side Chain

A generalized synthetic pathway for a pyridinone-based HIV integrase inhibitor.

Detailed Methodologies for Key Experiments:

A representative multi-step synthesis of a Raltegravir analogue is described in various patents and publications. A common approach involves the following key steps:

  • Formation of the Pyridinone Core: This is often achieved through a condensation reaction between an appropriately substituted aminoketone and a β-ketoester, followed by cyclization.

  • N-Alkylation: The nitrogen atom of the pyridinone ring is alkylated, for instance with a methyl group, using a suitable alkylating agent.

  • Amide Coupling: The carboxylic acid functionality on the pyridinone core is coupled with a substituted benzylamine, such as 4-fluorobenzylamine.

  • Coupling with the Oxadiazole Moiety: The final key fragment, a substituted oxadiazole, is coupled to the molecule, often through an amide bond formation.

Quantitative Biological Activity Against HIV-2

The efficacy of INSTIs against HIV-2 has been quantified in numerous in vitro studies. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for key INSTIs against wild-type and resistant strains of HIV-2.

Integrase InhibitorWild-Type HIV-2 EC50 (nM)Reference(s)
Raltegravir1.4 - 5.6[1]
Dolutegravir1.9 - 2.6[2][3]
Bictegravir1.4 - 5.6[1]
Integrase InhibitorHIV-2 Resistant Strain(s)Fold Change in EC50Reference(s)
RaltegravirG140S/Q148R>34[4]
DolutegravirG140S/Q148R10 - 46[2][3]
BictegravirG140S/Q148H110[5]
BictegravirG140S/Q148R34[5]

Experimental Protocols

HIV-2 Integrase Strand Transfer Assay

The following is a generalized protocol for an in vitro HIV-2 integrase strand transfer assay, a key experiment to determine the inhibitory activity of a compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Inhibition Assay cluster_detection Detection and Analysis A Prepare Recombinant HIV-2 Integrase D Incubate Integrase with Test Compound (INSTI) A->D B Synthesize Oligonucleotide Substrates (Donor and Target DNA) E Add Donor DNA to form Pre-integration Complex B->E C Prepare Assay Buffer (containing MgCl2) C->D D->E F Initiate Strand Transfer by adding Target DNA E->F G Stop Reaction (e.g., with EDTA) F->G H Separate Reaction Products (e.g., Gel Electrophoresis) G->H I Quantify Strand Transfer Product H->I J Calculate IC50 Value I->J

References

An In-depth Technical Guide to the Target Binding Site of Integrase Strand Transfer Inhibitors on HIV-2 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for Integrase Strand Transfer Inhibitors (INSTIs) on the Human Immunodeficiency Virus 2 (HIV-2) integrase enzyme. Given the high degree of conservation in the active site between HIV-1 and HIV-2 integrase, this document leverages data from both serotypes to present a complete picture of the drug-target interaction. For the purpose of this guide, Raltegravir, a well-characterized INSTI active against both HIV-1 and HIV-2, will be used as a representative compound to describe the binding interactions.

Introduction to HIV-2 Integrase and its Inhibition

Human Immunodeficiency Virus 2 (HIV-2) is a retrovirus that, like HIV-1, leads to Acquired Immunodeficiency Syndrome (AIDS).[1] A critical step in the retroviral life cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[2][3] This makes integrase a key target for antiretroviral therapy.[4]

HIV-2 integrase is a 32 kDa protein composed of three functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[5] The CCD contains the highly conserved DDE motif, comprising three acidic amino acid residues (Asp-64, Asp-116, and Glu-152 in HIV-1, with homologous positions in HIV-2) that are essential for the catalytic activity of the enzyme.[4][5] This active site coordinates two divalent magnesium ions (Mg²⁺) that are crucial for the DNA strand transfer reaction.[5][6]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that potently inhibit the strand transfer step of integration.[7] They achieve this by binding to the catalytic core of the integrase, specifically interacting with the two magnesium ions in the active site.[8] This binding effectively blocks the integrase from inserting the viral DNA into the host genome, thus halting viral replication.[9]

The Binding Pocket of INSTIs on HIV-2 Integrase

The binding site for INSTIs is located within the catalytic core domain of HIV-2 integrase, at the interface with the viral DNA. While a crystal structure of an HIV-2 integrase-inhibitor complex is not yet publicly available, the high sequence and structural homology with HIV-1 and prototype foamy virus (PFV) integrases, for which numerous structures with inhibitors exist, allows for a detailed understanding of the binding pocket.[5][8]

The binding of INSTIs is a form of allosteric inhibition, as they bind to a specific conformation of the integrase-viral DNA complex.[7] The inhibitor chelates the two Mg²⁺ ions that are coordinated by the catalytic DDE triad.[8] This interaction displaces the 3'-terminal adenosine of the viral DNA, preventing the strand transfer reaction.[5]

Several key amino acid residues within the HIV-2 integrase active site are critical for INSTI binding and are often implicated in drug resistance. These include:

  • Y143: This residue can form π-π stacking interactions with the aromatic moieties of some INSTIs.[5][10]

  • Q148: Mutations at this position, such as Q148R, can significantly reduce the binding affinity of INSTIs.[7]

  • N155: The N155H mutation is another primary resistance pathway that impacts inhibitor binding.[7]

The interaction of the inhibitor with these residues and the viral DNA underscores the complexity of the binding event.

Quantitative Analysis of Inhibitor Binding

The potency of INSTIs against HIV-2 is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based assays or their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays.

CompoundVirus/EnzymeAssay TypeValueFold Change vs. Wild-TypeReference
RaltegravirWild-Type HIV-2Single-cycle infectionLow nM range-[7][11]
RaltegravirHIV-2 (Q148R mutant)Single-cycle infection130 ± 12 nM14[7]
RaltegravirHIV-2 (N155H mutant)Single-cycle infection66 ± 31 nM7[7]
RaltegravirHIV-2 (Q148R + N155H)Single-cycle infection>10 µM>1000[7]
RaltegravirWild-Type HIV-1 INStrand transfer assay26 nM-[10]
RaltegravirHIV-1 IN (Y143R mutant)Strand transfer assay~338 nM~13[10]
RaltegravirHIV-1 IN (N155H mutant)Strand transfer assay~156 nM~6[10]
RaltegravirHIV-1 IN (G140S/Q148H)Strand transfer assay~7280 nM~280[10]
DolutegravirWild-Type HIV-1 INStrand transfer assay33 nM-[10]
DolutegravirWild-Type HIV-1Single-cycle infectivity1.6 nM-[10]

Experimental Protocols

Single-Cycle Infection Assay for EC₅₀ Determination

This assay measures the ability of a compound to inhibit a single round of viral replication.

Materials:

  • HEK 293T cells

  • Plasmids encoding the HIV-2 genome with a reporter gene (e.g., luciferase or β-galactosidase)

  • Target cells (e.g., MAGIC-5A cells)

  • Raltegravir or other test compounds

  • Cell culture medium and supplements

  • Transfection reagent

  • Lysis buffer and substrate for the reporter gene

Protocol:

  • Virus Production: Co-transfect HEK 293T cells with the HIV-2 proviral plasmid and a plasmid encoding the VSV-G envelope protein to produce pseudotyped viruses capable of a single round of infection.

  • Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatant containing the virus particles.

  • Infection of Target Cells: Seed target cells in a 96-well plate. On the day of infection, prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compound to the cells, followed by the addition of the virus-containing supernatant.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Quantification: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase or colorimetric change for β-galactosidase).

  • Data Analysis: Plot the reporter gene activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[2]

Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay measures the binding of a small molecule to a protein in solution.

Materials:

  • Purified, recombinant HIV-2 integrase

  • A fluorescently labeled ligand that binds to the integrase active site (a fluorescently tagged oligonucleotide or a known inhibitor)

  • Test compound (e.g., Raltegravir)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)

  • 384-well black microplates

  • A plate reader capable of measuring fluorescence polarization

Protocol:

  • Assay Setup: In each well of the microplate, add a fixed concentration of the fluorescently labeled ligand and purified HIV-2 integrase.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include controls with no compound (maximum polarization) and no integrase (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: The displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence polarization. Plot the polarization signal against the concentration of the test compound and fit the data to determine the IC₅₀ or Kᵢ value.[12][13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified, recombinant HIV-2 integrase

  • Test compound (e.g., Raltegravir)

  • ITC instrument

  • Assay buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO)

Protocol:

  • Sample Preparation: Prepare a solution of purified HIV-2 integrase in the assay buffer at a known concentration (e.g., 20 µM) and load it into the sample cell of the ITC instrument. Prepare a solution of the test compound at a higher concentration (e.g., 300 µM) in the same buffer and load it into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the integrase solution while monitoring the heat released or absorbed after each injection.

  • Data Acquisition: The instrument records a series of heat pulses corresponding to each injection.

  • Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Plot the heat change against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[14][15]

Visualizing the Binding and Experimental Workflow

INSTI_Binding_Mechanism cluster_Integrase HIV-2 Integrase Active Site DDE_Motif DDE Motif (Asp, Asp, Glu) Mg1 Mg²⁺ DDE_Motif->Mg1 Coordinates Mg2 Mg²⁺ DDE_Motif->Mg2 Coordinates Viral_DNA Viral DNA 3' end Mg1->Viral_DNA Positions Mg2->Viral_DNA Positions INSTI Integrase Strand Transfer Inhibitor (INSTI) INSTI->Mg1 Chelates INSTI->Mg2 Chelates

Caption: Mechanism of INSTI action on HIV-2 integrase.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare HIV-2 Integrase, Fluorescent Ligand, and Test Compound Start->Prepare_Reagents Mix_Components Mix Integrase and Fluorescent Ligand in 384-well plate Prepare_Reagents->Mix_Components Add_Compound Add Serial Dilutions of Test Compound Mix_Components->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data to Determine IC50/Ki Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Conclusion

The binding site of INSTIs on HIV-2 integrase is a well-defined pocket within the catalytic core domain, centered around the DDE motif and two essential magnesium ions. While direct structural data for HIV-2 integrase-inhibitor complexes are still forthcoming, the high degree of conservation with HIV-1 and PFV integrases provides a robust model for understanding the molecular interactions. The key amino acid residues involved in binding and resistance are largely identical between HIV-1 and HIV-2. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers engaged in the discovery and development of novel antiretroviral agents targeting HIV-2 integrase. Further structural and biophysical studies on HIV-2 integrase will undoubtedly refine our understanding and aid in the design of next-generation inhibitors.

References

A Deep Dive into the Structural Analysis of HIV-2 Integrase and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Human Immunodeficiency Virus type 2 (HIV-2) integrase (IN) enzyme, a critical target for antiretroviral therapy. We will explore its molecular architecture, the mechanism of action of integrase strand transfer inhibitors (INSTIs), and the structural basis of drug resistance. This document synthesizes key findings from structural biology, virology, and pharmacology to offer a detailed resource for professionals in the field.

Introduction to HIV-2 Integrase

HIV-2, a retrovirus, relies on the integrase enzyme to insert its viral DNA into the host cell's genome, a crucial step for viral replication.[1] The HIV-2 integrase is a 32 kDa protein encoded by the pol gene and consists of three distinct functional domains:

  • N-terminal Domain (NTD): Contains a highly conserved HHCC zinc-finger motif that is essential for protein multimerization and stability.[2][3]

  • Catalytic Core Domain (CCD): Houses the enzymatic active site, characterized by a conserved D, D(35)E motif (Asp64, Asp116, and Glu152 in HIV-1). This triad coordinates two divalent magnesium ions (Mg²⁺) that are indispensable for the catalytic activity of the enzyme.[2][3]

  • C-terminal Domain (CTD): Involved in non-specific DNA binding and contributes to the stability of the integrase-DNA complex.[2][3]

The functional form of integrase is a multimer that assembles on the ends of the viral DNA to form a nucleoprotein complex known as the intasome.[1][4] This complex is responsible for carrying out two key catalytic reactions: 3'-processing and strand transfer.

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors are a class of antiretroviral drugs that specifically target the strand transfer step of integration.[5] These compounds act as interfacial inhibitors, binding to the intasome at the interface between the viral DNA and the integrase enzyme.

The core mechanism of INSTIs involves the chelation of the two Mg²⁺ ions in the catalytic active site.[6][7] By binding to these essential metallic cofactors, INSTIs effectively block the binding of the host cell's DNA to the intasome, thereby preventing the covalent insertion of the viral DNA into the host genome.[5][6]

First-generation INSTIs, such as raltegravir and elvitegravir, have proven effective against HIV-2.[6][8] Second-generation INSTIs, including dolutegravir and bictegravir, were developed to have a higher genetic barrier to resistance and improved efficacy.[6][7]

Quantitative Analysis of INSTI Activity against HIV-2

The following table summarizes the in vitro activity of various integrase inhibitors against wild-type HIV-2.

Integrase InhibitorIC₅₀ (nM)Cell Type/IsolateReference
Raltegravir2.1HIV-2 ROD clinical isolates[6]
Elvitegravir0.3 - 0.9Clinical isolates from integrase-naïve patients[6]

Table 1: In vitro inhibitory concentrations (IC₅₀) of selected INSTIs against HIV-2.

Clinical studies have also demonstrated the effectiveness of INSTI-based regimens in treating HIV-2 infection.

Patient PopulationOutcomeReference
Treatment-naïve and experienced HIV-2 patientsRaltegravir effectively suppressed viral load[6]
Treatment-naïve HIV-2 patients on INSTI-based therapy89% achieved undetectable viremia after a median of 13 months[9]
Treatment-experienced HIV-2 patients on INSTI-based therapy65.4% achieved undetectable viremia after a median of 13 months[9]

Table 2: Clinical outcomes of INSTI-based therapies in HIV-2 infected individuals.

Structural Basis of Drug Resistance

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For INSTIs, resistance mutations primarily occur within the integrase gene, often in or near the catalytic core domain. These mutations can reduce the binding affinity of the inhibitor to the intasome.

Key resistance mutations observed in HIV-2 include:

  • N155H: A primary mutation that confers resistance to raltegravir.[2][6]

  • Q148R/H: Another primary resistance pathway.[2]

  • Y143C/G: Associated with resistance to raltegravir.[9]

Structural studies have revealed that these mutations can alter the conformation of the active site, thereby hindering the optimal binding of the INSTI.[7][10] For instance, the Q148H mutation can disrupt the coordination of the Mg²⁺ ions, which is crucial for the binding of many INSTIs.[7]

Experimental Protocols

In Vitro Integrase Strand Transfer Assay

This assay measures the ability of integrase to catalyze the strand transfer reaction in the presence and absence of inhibitors.

Materials:

  • Recombinant HIV-2 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA.

  • Reaction buffer (containing MnCl₂ or MgCl₂, DTT, and a suitable buffer like MOPS).

  • Integrase inhibitors at various concentrations.

  • Gel electrophoresis equipment and reagents.

  • Detection system (e.g., autoradiography if using radiolabeled DNA, or fluorescence).

Protocol:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, donor DNA, and the integrase inhibitor at the desired concentration.

  • Initiate the reaction: Add the recombinant HIV-2 integrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

  • Add target DNA: Introduce the target DNA to the reaction mixture and continue the incubation.

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA and proteinase K).

  • Analyze the products: Separate the reaction products by gel electrophoresis.

  • Detect and quantify: Visualize the DNA bands using an appropriate detection method and quantify the amount of strand transfer product to determine the inhibitory effect of the compound.

Cryo-Electron Microscopy (Cryo-EM) of HIV-2 Capsid-Like Particles

Cryo-EM has been instrumental in determining the high-resolution structure of the HIV-2 capsid.[11][12]

Protocol:

  • Protein Expression and Purification: Express and purify the HIV-2 capsid (CA) protein.

  • In Vitro Assembly: Assemble capsid-like particles (CLPs) in vitro, often templated on functionalized liposomes.[11][12]

  • Cryo-EM Grid Preparation: Apply a small volume of the CLP suspension to a glow-discharged EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated CLPs using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Perform motion correction and contrast transfer function (CTF) estimation for the raw movie frames.

    • Pick individual particle images from the micrographs.

    • Perform 2D classification to select for high-quality particles.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the capsid.

  • Model Building and Refinement: Build an atomic model into the final cryo-EM density map and refine it against the data.

Visualizations

Signaling Pathways and Workflows

HIV_Integration_and_Inhibition cluster_virus HIV-2 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Intasome Intasome Integrase->Intasome Cytoplasm Cytoplasm Nucleus Nucleus Host DNA Host DNA Integration Integration Host DNA->Integration Provirus Provirus Viral DNA->Intasome Assembly Intasome->Integration Strand Transfer Integration->Provirus INSTI INSTI INSTI->Integration Inhibition INSTI_Resistance_Mechanism cluster_wt Wild-Type Integrase cluster_mutant Resistant Integrase WT Active Site WT Active Site Mg2+ Mg2+ WT Active Site->Mg2+ Coordinates Mutated Active Site Mutated Active Site WT Active Site->Mutated Active Site Resistance Mutation (e.g., N155H, Q148R) Effective Inhibition Effective Inhibition Mg2+->Effective Inhibition INSTI INSTI INSTI->Mg2+ Chelates Altered Mg2+ Coordination Altered Mg2+ Coordination Mutated Active Site->Altered Mg2+ Coordination Alters Reduced Inhibition Reduced Inhibition Altered Mg2+ Coordination->Reduced Inhibition INSTI_mutant INSTI INSTI_mutant->Altered Mg2+ Coordination Reduced Binding

References

Navigating the Physicochemical Landscape of HIV Integrase Inhibitors: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies is a cornerstone of managing HIV infection. Within the arsenal of therapeutic agents, HIV integrase inhibitors have emerged as a critical class, effectively blocking the integration of the viral genome into the host cell's DNA. The efficacy and developability of these inhibitors, as with any small molecule drug candidate, are intrinsically linked to their fundamental physicochemical properties, primarily solubility and stability.

This technical guide provides an in-depth overview of the solubility and stability characteristics of key HIV integrase inhibitors. It is important to note that the term "Hiv-IN-2" is not a standard or widely recognized designation for a specific compound in scientific literature. Therefore, this guide will focus on the properties of well-established and clinically significant HIV integrase strand transfer inhibitors (INSTIs), including Raltegravir, Elvitegravir, Dolutegravir, and Cabotegravir. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in the field of HIV therapeutics.

Core Physicochemical Properties of HIV Integrase Inhibitors

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing everything from formulation strategies to in vivo efficacy and shelf-life.

Data Presentation: Solubility and Stability of Key HIV Integrase Inhibitors

The following tables summarize the available quantitative data on the solubility and stability of selected HIV integrase inhibitors.

Table 1: Solubility of HIV Integrase Inhibitors

CompoundSolventSolubilityReference
Raltegravir WaterApprox. 71 mg/mL (increases with pH)[1]
MethanolSlightly soluble[1][2]
EthanolVery slightly soluble[1][2]
AcetonitrileVery slightly soluble[1][2]
IsopropanolInsoluble[1][2]
DMSOApprox. 2 mg/mL (potassium salt)[3]
Dimethylformamide (DMF)Approx. 1 mg/mL (potassium salt)[3]
1:1 DMSO:PBS (pH 7.2)Approx. 0.5 mg/mL (potassium salt)[3]
Elvitegravir DMSOApprox. 10 mg/mL[4]
Dimethylformamide (DMF)Approx. 20 mg/mL[4]
Water<0.3 mcg/mL[5]
Dolutegravir DMSO2.5 mg/mL[6]
Dimethylformamide (DMF)5 mg/mL[6]
EthanolSlightly soluble[6]
Aqueous BuffersSparingly soluble[6]
1:4 DMF:PBS (pH 7.2)Approx. 0.20 mg/mL[6]
WaterSlightly soluble (sodium salt)[7]
0.1 N HCl (pH 1.2)< 0.1 mg/mL (sodium salt)
Phosphate buffer (pH 6.8)Very slightly soluble (sodium salt)[8]
Cabotegravir DMSOApprox. 10 mg/mL[9]
Dimethylformamide (DMF)Approx. 14 mg/mL[9]
EthanolSlightly soluble[9]
Aqueous solutions (pH < 9)Practically insoluble[10]
Aqueous solutions (pH > 10)Slightly soluble[10]
Water6.2 µg/mL (free acid), 231.6 µg/mL (sodium salt)[11]
PBS (pH 7.4)9.5 µg/mL (free acid), 312.0 µg/mL (sodium salt)[11]
1:20 DMF:PBS (pH 7.2)Approx. 0.04 mg/mL[9]

Table 2: Stability of HIV Integrase Inhibitors

CompoundConditionStability ProfileReference
Raltegravir Solid State (25°C/60% RH)Stable for at least 36 months. No degradants observed.[12]
Solid State (40°C/75% RH)Stable for at least 6 months. No degradants observed.[12]
Photostability (ICH Q1B)Stable.[12]
Acidic/Basic HydrolysisSusceptible to degradation, particularly in alkaline conditions.[13][14]
Oxidative StressSensitive.[14]
Dolutegravir Solid StateGenerally stable. Formulations may require a desiccant.[15][16]
Hydrolytic Stress (Acidic, Alkaline, Neutral)Degrades under hydrolytic conditions.[17]
Oxidative StressStable.[17]
Thermal StressStable.[17]
Photolytic StressDegrades under photolytic conditions.[17]
Cabotegravir Solid StateStable under thermal and photolytic stress.[18][19]
Acidic StressDegrades.[18][19]
Basic StressStable.[18][19]
Oxidative StressDegrades.[18][19]
Suspension (1°C to 30°C)Recommended storage range.[20][21]

Experimental Protocols

Accurate assessment of solubility and stability is paramount in drug development. The following sections detail common experimental methodologies for these evaluations.

Solubility Determination

1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the "true" solubility of a compound at equilibrium.

  • Principle: An excess amount of the solid compound is suspended in a solvent of interest. The suspension is agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

  • Detailed Methodology:

    • Add an excess of the solid test compound to a known volume of the desired solvent (e.g., water, buffer, biorelevant media) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24 to 72 hours.

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

    • Dilute the filtrate with an appropriate solvent.

    • Quantify the concentration of the compound in the diluted filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]

    • A standard calibration curve of the compound is used to determine the concentration.

2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours). This method measures the concentration at which a compound precipitates from a supersaturated solution.

  • Detailed Methodology (Nephelometry):

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO.

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to the wells to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).

    • Mix the contents of the wells and incubate at a controlled temperature for a defined period (e.g., 2 hours).

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24][25]

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Stability Assessment

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[26]

  • Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability conditions. The degradation products are then identified and quantified.

  • Detailed Methodologies:

    • Acidic and Basic Hydrolysis:

      • Dissolve the compound in a solution of a strong acid (e.g., 0.1 N to 1 N HCl) and a strong base (e.g., 0.1 N to 1 N NaOH).

      • Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a specified period.

      • At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[27]

    • Oxidative Degradation:

      • Dissolve the compound in a solution containing an oxidizing agent (e.g., 3-30% hydrogen peroxide).

      • Incubate the solution at room temperature or a slightly elevated temperature.

      • Analyze samples at different time points by HPLC.[28]

    • Thermal Degradation:

      • Expose the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a controlled oven.

      • Analyze the samples at various time points for the appearance of degradation products.[27]

    • Photostability:

      • Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

      • A dark control sample should be stored under the same conditions but protected from light.

      • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.[26]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of HIV integrase inhibitors.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) thermo_sol Thermodynamic Solubility thermo_protocol Excess solid in buffer 24-72h incubation Filtration & HPLC/LC-MS analysis thermo_sol->thermo_protocol Equilibrium Shake-Flask kinetic_sol Kinetic Solubility kinetic_protocol DMSO stock to buffer <2h incubation Nephelometry or UV analysis kinetic_sol->kinetic_protocol High-Throughput Screening hydrolysis Hydrolytic Stability (Acid/Base) analysis Stability-Indicating HPLC/LC-MS Method hydrolysis->analysis oxidation Oxidative Stability oxidation->analysis thermal Thermal Stability thermal->analysis photo Photostability photo->analysis compound Test Compound (e.g., HIV Integrase Inhibitor) compound->thermo_sol compound->kinetic_sol compound->hydrolysis compound->oxidation compound->thermal compound->photo report Comprehensive Physicochemical Profile analysis->report Characterization of Degradation Products

Caption: A conceptual workflow for assessing the solubility and stability of a drug candidate.

HIV_Integrase_Inhibition Mechanism of HIV Integrase and Inhibition cluster_viral_process Viral Integration Process cluster_inhibition Inhibition by INSTIs viral_dna Viral DNA pic Pre-Integration Complex (PIC) viral_dna->pic integrase HIV Integrase Enzyme integrase->pic processing Processed Viral DNA Ends pic->processing 3' Processing strand_transfer strand_transfer processing->strand_transfer Strand Transfer integrated_dna Integrated Proviral DNA strand_transfer->integrated_dna blocked_st Blocked Strand Transfer strand_transfer->blocked_st host_dna Host Cell DNA host_dna->strand_transfer insti Integrase Strand Transfer Inhibitor (INSTI) insti->blocked_st no_integration No Viral Replication blocked_st->no_integration Prevents Integration

Caption: The signaling pathway of HIV integrase and its inhibition by INSTIs.

References

Unveiling Hiv-IN-2: A Technical Guide to a Patented HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intellectual property, experimental protocols, and available data for the HIV inhibitor designated as Hiv-IN-2, also referred to as "Compound 100" in patent literature. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel antiretroviral therapies.

Core Intellectual Property Information

This compound, or Compound 100, is a sulfonamide derivative disclosed in United States Patent US5585397A, titled "Sulfonamide inhibitors of aspartyl protease." This patent establishes the composition of matter and method of use for a class of compounds designed to inhibit HIV aspartyl protease, a critical enzyme for viral replication.

Patent Information
Patent Number US5585397A
Title Sulfonamide inhibitors of aspartyl protease
Assignee Not explicitly stated in the provided search results.
Inventors Not explicitly stated in the provided search results.
Filing Date September 8, 1992
Issue Date December 17, 1996
Core Claim A novel class of sulfonamides which are aspartyl protease inhibitors, particularly for HIV-1 and HIV-2.

Quantitative Data

The patent primarily focuses on the chemical synthesis and composition of matter. While it asserts the inhibitory activity of the compounds, specific quantitative data such as IC50 or EC50 values for Compound 100 are not detailed in the provided search results. The primary quantitative information relates to the physical characteristics observed during synthesis.

Compound Property Value Reference
Compound 100Thin Layer Chromatography (TLC) Rf0.2 (4% MeOH/CH2Cl2)[1]
Compound 100Physical FormWhite solid[1]

Experimental Protocols

Synthesis of Compound 100 (this compound)

The synthesis of Compound 100 is described as a reaction between a precursor compound (the resultant compound of Example 51D in the patent) and 4-methoxybenzenesulfonyl chloride.[1]

Materials:

  • Resultant compound of Example 51D (as described in US Patent 5,585,397)

  • 4-methoxybenzenesulfonyl chloride

  • Solvents and reagents for reaction and purification (e.g., as described in Example 60 of the patent)

  • Preparative reversed-phase C18 HPLC system

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Trifluoroacetic acid (TFA)

Procedure:

  • A solution of 40 mg of the resultant compound of Example 51D is prepared.

  • To this solution, 45 mg of 4-methoxybenzenesulfonyl chloride is added.

  • The reaction is carried out in the manner described in Example 60 of US Patent 5,585,397.

  • Following the reaction, the mixture is worked up.

  • The crude product is purified by preparative reversed-phase C18 HPLC.

  • A linear gradient of 35% to 100% CH3CN/H2O with 0.1% TFA is used as the eluant.

  • The final product, 21.4 mg of Compound 100, is obtained as a white solid.[1]

Assay for HIV Protease Inhibitory Activity

The patent describes a general method for assaying the inhibitory activity of the synthesized compounds against HIV aspartyl protease. This is a crucial step in validating the therapeutic potential of compounds like this compound.

Principle:

The assay measures the ability of a compound to inhibit the cleavage of a specific substrate by the HIV protease enzyme. The extent of inhibition is determined by quantifying the cleavage products.

General Protocol (as inferred from standard biochemical assays):

  • Enzyme Preparation: A solution of purified recombinant HIV aspartyl protease is prepared in a suitable buffer.

  • Substrate Preparation: A solution of a synthetic peptide substrate that can be cleaved by HIV protease is prepared. This substrate is often labeled (e.g., with a fluorophore and a quencher) to allow for detection of cleavage.

  • Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations.

  • Reaction: The HIV protease, the substrate, and the inhibitor are mixed in a reaction vessel (e.g., a microplate well).

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the enzyme to cleave the substrate.

  • Detection: The amount of substrate cleavage is measured. For a fluorogenic substrate, this would involve measuring the increase in fluorescence as the quencher is separated from the fluorophore.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and the proposed mechanism of action.

G cluster_synthesis Synthesis Workflow for this compound (Compound 100) start Start Materials: - Resultant of Example 51D - 4-methoxybenzenesulfonyl chloride reaction Reaction (as per Example 60) start->reaction workup Workup reaction->workup purification Purification (Preparative RP-HPLC) workup->purification product Final Product: This compound (Compound 100) (White Solid) purification->product

Synthesis Workflow for this compound (Compound 100)

G cluster_moa Proposed Mechanism of Action: HIV Protease Inhibition hiv_protease HIV Aspartyl Protease active_site Active Site gag_pol Gag-Pol Polyprotein (Viral Precursor Protein) gag_pol->active_site Binds to hiv_in_2 This compound (Compound 100) hiv_in_2->active_site Binds to & Blocks inhibition Inhibition of Cleavage maturation Mature, Infectious Virions active_site->maturation Cleavage leads to no_maturation Immature, Non-infectious Virions inhibition->no_maturation Results in

Proposed Mechanism of Action of this compound

References

Investigating the Novelty of a Pyrimidine-Based Scaffold in HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the novelty and therapeutic potential of a pyrimidine-based chemical scaffold as a potent inhibitor of HIV-1 integrase (IN). As the quest for novel antiretroviral agents continues, targeting HIV-1 integrase remains a critical strategy due to its essential role in the viral replication cycle and the absence of a human homologue. This document provides a comprehensive overview of a representative pyrimidine-based inhibitor, herein referred to as Hiv-IN-2, detailing its mechanism of action, quantitative activity, and the experimental protocols for its synthesis and evaluation.

The Novelty of the Pyrimidine-Based Scaffold

The core of this compound is a substituted pyrimidine ring, a heterocyclic aromatic organic compound. While pyrimidine analogs are found in various biologically active compounds, their specific derivatization in this compound presents a novel scaffold for HIV-1 integrase inhibition. The novelty lies in the unique combination of substituents on the pyrimidine ring, which are designed to optimally interact with the active site of the HIV-1 integrase enzyme. This scaffold serves as a rigid framework to position key functional groups that chelate the essential divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, thereby blocking its catalytic activity.

Mechanism of Action

HIV-1 integrase catalyzes two key sequential reactions to integrate the viral DNA into the host genome: 3'-processing and strand transfer. This compound exhibits its antiviral activity by inhibiting both of these critical steps.

  • 3'-Processing: In this initial step, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: Following 3'-processing, the integrase orchestrates the joining of the processed 3' ends of the viral DNA to the host cell's DNA.

By effectively blocking these processes, this compound prevents the permanent insertion of the viral genome into the host chromosome, a crucial step for productive viral replication.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound.

ParameterValueDescription
IC50 (3'-Processing) ~5 µMThe concentration of this compound that inhibits 50% of the HIV-1 integrase 3'-processing activity in an in vitro assay.
IC50 (Strand Transfer) ~2 µMThe concentration of this compound that inhibits 50% of the HIV-1 integrase strand transfer activity in an in vitro assay.
EC50 17 µMThe concentration of this compound that inhibits 50% of HIV-1 replication in a cell-based assay.[1]
CC50 60 µMThe concentration of this compound that causes a 50% reduction in the viability of host cells.[1]
Selectivity Index (SI) >3.5Calculated as CC50/EC50, this value indicates the compound's therapeutic window.

Experimental Protocols

Chemical Synthesis of the Pyrimidine Scaffold

The synthesis of the pyrimidine scaffold of this compound can be achieved through a multi-step process, a general outline of which is provided below. This is a representative synthesis; specific reaction conditions may vary.

  • Biginelli Reaction: A one-pot condensation reaction of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea under acidic catalysis to form the dihydropyrimidine core.[2][3]

  • Functional Group Interconversion: Modification of the substituents on the dihydropyrimidine ring. This may involve reactions such as N-alkylation, hydrolysis of the ester, and amidation to introduce the desired functional groups for optimal activity.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity for biological testing.

In Vitro HIV-1 Integrase Inhibition Assay

This assay measures the ability of this compound to inhibit the 3'-processing and strand transfer activities of purified recombinant HIV-1 integrase.[4][5]

Materials:

  • Purified recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (one for 3'-processing and a pre-processed one for strand transfer)

  • Target DNA oligonucleotide for the strand transfer reaction

  • Assay buffer containing a divalent cation (e.g., MnCl2 or MgCl2)

  • This compound at various concentrations

  • Reaction plates (e.g., 96-well plates)

  • Detection system (e.g., fluorescence or radioactivity-based)

Protocol:

  • Reaction Setup: In a reaction plate, combine the assay buffer, HIV-1 integrase, and varying concentrations of this compound.

  • Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • For 3'-Processing: Add the LTR oligonucleotide substrate to initiate the reaction.

    • For Strand Transfer: Add the pre-processed LTR oligonucleotide and the target DNA to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

  • Analysis: Analyze the reaction products using an appropriate method, such as gel electrophoresis followed by autoradiography (if using radiolabeled substrates) or a fluorescence-based plate reader.

  • Data Analysis: Quantify the amount of product formed at each inhibitor concentration and calculate the IC50 value.

Cell-Based Anti-HIV-1 Assay

This assay determines the efficacy of this compound in inhibiting HIV-1 replication in a cellular context. The MT-4 cell line, a human T-cell line, is highly susceptible to HIV-1 infection and is commonly used for this purpose.[6][7]

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

  • This compound at various concentrations

  • 96-well cell culture plates

  • Reagents for measuring cell viability (e.g., MTT or similar) and viral replication (e.g., p24 antigen ELISA kit)

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound as a virus control and wells with neither virus nor compound as a cell control.

  • Virus Infection: Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days.

  • Endpoint Measurement:

    • Cytotoxicity (CC50): On a parallel plate without virus, measure cell viability using a method like the MTT assay to determine the cytotoxic effect of the compound.

    • Antiviral Efficacy (EC50): In the infected plate, measure a marker of viral replication. A common method is to quantify the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.

  • Data Analysis: Plot the percentage of inhibition of viral replication and the percentage of cell viability against the compound concentration to determine the EC50 and CC50 values, respectively.

Visualizations

cluster_synthesis Chemical Synthesis Aldehyde Aromatic Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli Ketoester β-Ketoester Ketoester->Biginelli Urea Urea/Thiourea Urea->Biginelli DHP Dihydropyrimidine Core Biginelli->DHP FGI Functional Group Interconversion DHP->FGI Purification Purification FGI->Purification HivIN2 This compound Purification->HivIN2

Caption: Generalized workflow for the synthesis of the this compound pyrimidine scaffold.

cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Mechanism of this compound Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration RT->Viral_DNA Provirus Provirus Integration->Provirus Integrase HIV-1 Integrase Host_DNA Host Chromosome Host_DNA->Integration Transcription Transcription & Translation Provirus->Transcription New_Virions New HIV Virions Transcription->New_Virions HivIN2 This compound HivIN2->Integrase Binds to active site Processing 3'-Processing HivIN2->Processing Inhibits Strand_Transfer Strand Transfer HivIN2->Strand_Transfer Inhibits Processing->Strand_Transfer

Caption: Inhibition of HIV-1 integrase by this compound within the viral replication cycle.

cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Start_Invitro Start Setup_Reaction Set up reaction with Integrase & this compound Start_Invitro->Setup_Reaction Add_Substrate Add DNA Substrate(s) Setup_Reaction->Add_Substrate Incubate_Invitro Incubate at 37°C Add_Substrate->Incubate_Invitro Stop_Reaction Stop Reaction Incubate_Invitro->Stop_Reaction Analyze_Products Analyze Products Stop_Reaction->Analyze_Products Calculate_IC50 Calculate IC50 Analyze_Products->Calculate_IC50 Start_Cellular Start Seed_Cells Seed MT-4 Cells Start_Cellular->Seed_Cells Add_Compound Add this compound Seed_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate_Cellular Incubate for 4-5 days Infect_Cells->Incubate_Cellular Measure_Endpoints Measure Viability (CC50) & Replication (EC50) Incubate_Cellular->Measure_Endpoints Calculate_EC50_CC50 Calculate EC50 & CC50 Measure_Endpoints->Calculate_EC50_CC50

References

Early Research on the Antiviral Spectrum of HIV Integrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of First-Generation Compounds

This technical guide provides a comprehensive overview of the early research into the antiviral spectrum of a pivotal class of antiretroviral drugs: HIV integrase inhibitors. Focusing on the foundational diketo acid derivatives and the first-generation inhibitors, such as raltegravir and elvitegravir, this document serves as a resource for researchers, scientists, and drug development professionals. It consolidates quantitative antiviral activity data, details key experimental methodologies, and illustrates the fundamental mechanisms of action and experimental workflows. For the purpose of this guide, the term "Hiv-IN-2" will be used as a representative placeholder for these early-generation integrase strand transfer inhibitors (INSTIs).

Quantitative Antiviral Spectrum of Early HIV Integrase Inhibitors

Early research into HIV integrase inhibitors demonstrated their potent activity against various strains of HIV-1 and HIV-2. The primary measure of antiviral efficacy in these studies is the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays. Another key metric is the 50% inhibitory concentration (IC50), which denotes the concentration required to inhibit the enzymatic activity of purified HIV integrase by 50%.

The following tables summarize the in vitro antiviral activity of representative early-generation HIV integrase inhibitors against a range of retroviruses.

Table 1: Antiviral Activity of L-708,906 (Diketo Acid Derivative) in Cell Culture

Virus StrainCell LineEC50 (µM)Reference
HIV-1 (IIIB)MT-412.4[1]
HIV-1 (NL4.3)MT-424.5[1]
HIV-2 (ROD)MT-412.4[1]
SIV (MAC251)MT-412.4[1]

Table 2: Antiviral Activity of Raltegravir against HIV-1 and HIV-2

VirusAssay TypeEC50 (nM)Reference
HIV-1 (Wild-Type)Single-cycle infectionlow nanomolar range[2]
HIV-2 (Wild-Type)Single-cycle infectionlow nanomolar range[2]
HIV-1 Group OIn vitroSignificant antiviral activity[3]

Table 3: Antiviral Activity of Elvitegravir (JTK-303/GS-9137) against Various Retroviruses

Virus Strain/SubtypeEC50 (nM)Reference
HIV-1 (Laboratory Strains)subnanomolar to nanomolar[4]
HIV-1 (Clinical Isolates, Subtypes A-G)0.10 - 1.26[4]
HIV-2subnanomolar to nanomolar[5]
Murine Leukemia Virus (MLV)Active[4][5]
Simian Immunodeficiency Virus (SIV)Active[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in early research on HIV integrase inhibitors.

Single-Round HIV Infectivity Assay (Luciferase Reporter Assay)

This assay is used to quantify the antiviral activity of a compound by measuring the inhibition of a single cycle of HIV replication.

Materials:

  • HEK293T cells

  • HIV-1 based vector encoding a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • Vesicular Stomatitis Virus G protein (VSV-G) expression plasmid

  • Target cells (e.g., U87.CD4.CCR5/CXCR4)

  • Test compound (this compound)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Production of Pseudotyped Virus:

    • Co-transfect HEK293T cells with the HIV-1 vector plasmid and the VSV-G expression plasmid.

    • Incubate the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudotyped virus particles.

    • Filter the supernatant to remove cellular debris.

    • Quantify the virus stock (e.g., by p24 antigen ELISA).

  • Antiviral Assay:

    • Seed target cells in a 96-well plate and incubate for 24 hours.[4]

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound to the cells.

    • Add a standardized amount of the pseudotyped virus to each well.

    • Incubate the plates for 48-72 hours at 37°C.[4][6]

  • Measurement of Luciferase Activity:

    • Remove the culture medium from the wells.

    • Lyse the cells using a luciferase lysis buffer.

    • Add the luciferase assay substrate to each well.[4]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

MT-4 Cell Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV infection.

Materials:

  • MT-4 cells

  • HIV-1 or HIV-2 virus stock

  • Test compound (this compound)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Reagent for assessing cell viability (e.g., MTT or XTT)

  • Spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed MT-4 cells in a 96-well plate.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound to the cells.

    • Infect the cells with a pre-titered amount of HIV.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation:

    • Incubate the plate for 5 days at 37°C, allowing the virus to induce cytopathic effects in the absence of the inhibitor.[1]

  • Measurement of Cell Viability:

    • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals (if using MTT).

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

    • Determine the EC50 value by plotting the percentage of protection against the compound concentration.

In Vitro HIV Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the strand transfer step catalyzed by the HIV integrase enzyme.

Materials:

  • Purified recombinant HIV-1 integrase

  • Biotinylated donor DNA substrate (mimicking the viral DNA end)

  • Digoxigenin (DIG)-labeled target DNA substrate

  • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

  • Test compound (this compound)

  • Streptavidin-coated microplate

  • Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme

  • Spectrophotometer

Protocol:

  • Assay Setup:

    • Coat a streptavidin plate with the biotinylated donor DNA.

    • Add the purified HIV integrase to the wells, allowing it to bind to the donor DNA.

    • Add serial dilutions of the test compound.

  • Strand Transfer Reaction:

    • Initiate the reaction by adding the DIG-labeled target DNA.

    • Incubate the plate to allow the strand transfer reaction to occur.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the anti-DIG-HRP antibody conjugate and incubate.

    • Wash the plate again.

    • Add the HRP substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition of the strand transfer reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

HIV Integrase Mechanism of Action and Inhibition

The following diagram illustrates the two key catalytic steps of HIV integrase, 3'-processing and strand transfer, and the point of inhibition by integrase strand transfer inhibitors (INSTIs).

HIV_Integrase_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by INSTI vDNA Viral DNA (vDNA) IN HIV Integrase (IN) vDNA->IN Binding Processed_vDNA Processed vDNA PIC Pre-integration Complex (PIC) Processed_vDNA->PIC IN->Processed_vDNA 3'-Processing (Endonucleolytic cleavage) Strand_Transfer PIC->Strand_Transfer Strand Transfer Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus INSTI Integrase Strand Transfer Inhibitor (this compound) INSTI->Strand_Transfer Blocks

Caption: Mechanism of HIV integrase and inhibition by INSTIs.

Experimental Workflow for Antiviral Activity Screening

This diagram outlines the general workflow for screening compounds for antiviral activity using a cell-based assay.

Antiviral_Screening_Workflow start Start cell_culture 1. Seed Target Cells in 96-well Plate start->cell_culture compound_prep 2. Prepare Serial Dilutions of Test Compound cell_culture->compound_prep add_compound 3. Add Compound to Cells compound_prep->add_compound add_virus 4. Add HIV to Cells add_compound->add_virus incubation 5. Incubate for 48-72 hours add_virus->incubation readout 6. Measure Endpoint (e.g., Luciferase, Cell Viability) incubation->readout analysis 7. Data Analysis (Calculate EC50) readout->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols: HIV-1 Protease-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease-IN-2 (CAS: 2248124-46-9) is a potent inhibitor of the HIV-1 protease, a critical enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV). This document provides detailed protocols for the preparation and storage of HIV-1 protease-IN-2 stock solutions, as well as its application in experimental settings. The information is compiled from supplier data and analysis of methodologies used for structurally related compounds.

Compound Information

PropertyValueReference
Compound Name HIV-1 protease-IN-2
CAS Number 2248124-46-9
Molecular Formula C₂₇H₃₄N₄O₇S[1]
Molecular Weight 558.65 g/mol [1]
Target HIV-1 Protease
IC₅₀ 2.53 nM

Stock Solution Preparation

Based on protocols for structurally related compounds developed by the same research group, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of HIV-1 protease-IN-2.

Materials:

  • HIV-1 protease-IN-2 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibrate: Allow the vial of HIV-1 protease-IN-2 powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional): If required for cell-based assays, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Recommended Stock Solution Concentrations:

ConcentrationSolvent
1 mMDMSO
5 mMDMSO
10 mMDMSO

Storage and Stability

Short-term Storage:

  • Store the DMSO stock solution at 2-8°C for up to one week.

Long-term Storage:

  • For long-term storage, it is recommended to store the aliquoted stock solution at -20°C or -80°C.

  • When stored properly, the stock solution is expected to be stable for at least 6 months.

  • Protect from light and moisture.

  • Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of HIV-1 protease-IN-2 against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

  • HIV-1 protease-IN-2 stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare Reagents: Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

  • Serial Dilutions: Prepare a series of dilutions of the HIV-1 protease-IN-2 stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • Add 50 µL of the diluted HIV-1 protease to each well of the 96-well plate.

    • Add 25 µL of the diluted HIV-1 protease-IN-2 or control (assay buffer with the same percentage of DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

This protocol describes a cell-based assay to evaluate the antiviral activity of HIV-1 protease-IN-2 against HIV-1 replication in a susceptible cell line (e.g., MT-4 cells).

Materials:

  • MT-4 cells (or other suitable T-cell line)

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

  • HIV-1 protease-IN-2 stock solution (in DMSO)

  • 96-well cell culture plate

  • p24 antigen ELISA kit

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of HIV-1 protease-IN-2 in complete culture medium and add 50 µL to the appropriate wells. Include a no-drug control.

  • Viral Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 viral stock to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Determine the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the inhibitor compared to the no-drug control. Determine the EC₅₀ (50% effective concentration) value from the dose-response curve.

Visualizations

HIV_Protease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagent Dilutions (Enzyme, Substrate, Inhibitor) B Add Enzyme to Plate A->B 1. C Add Inhibitor/Control B->C 2. D Pre-incubate C->D 3. E Add Substrate D->E 4. F Kinetic Fluorescence Reading E->F 5. G Calculate Initial Rates (V₀) F->G 6. H Determine % Inhibition G->H 7. I Calculate IC₅₀ H->I 8.

Caption: Workflow for in vitro HIV-1 protease inhibition assay.

HIV_Lifecycle_and_Protease_Inhibition cluster_virus HIV Virion cluster_cell Infected Host Cell V Gag-Pol Polyprotein P HIV Protease V->P Autocatalytic Cleavage M Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) P->M Cleavage of Gag-Pol A Assembly of New Virions M->A R Release of Immature Virions A->R I HIV-1 protease-IN-2 I->P Inhibition

Caption: Simplified HIV lifecycle and the inhibitory action of HIV-1 protease-IN-2.

References

Application Notes and Protocols for Lentiviral Vector Assays Using HIV-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors, primarily derived from the Human Immunodeficiency Virus Type 1 (HIV-1), are powerful tools for gene delivery in both research and therapeutic applications.[1][2] A key step in the lentiviral life cycle is the integration of the viral DNA into the host cell genome, a process mediated by the viral enzyme integrase.[3] This makes HIV-1 integrase a critical target for antiretroviral drug development. HIV-IN-2 is a representative small molecule inhibitor of HIV-1 integrase, designed for use in research and preclinical studies to evaluate the efficacy and mechanism of action of integrase-targeting compounds. These application notes provide detailed protocols for utilizing this compound in various lentiviral vector-based assays.

Application Notes

This compound can be employed in a range of applications to study lentiviral vectors and the HIV integration process:

  • Screening and Characterization of Antiretroviral Compounds: Lentiviral vector systems expressing reporter genes (e.g., luciferase, GFP) serve as a robust and safe platform to screen for and characterize novel HIV-1 integrase inhibitors.

  • Mechanism of Action Studies: By specifically targeting the strand transfer step of integration, this compound can be used to dissect the molecular details of lentiviral integration and to understand the functional domains of the integrase enzyme.

  • Validation of Gene Therapy Vectors: The inclusion of an integrase inhibitor like this compound can serve as a negative control in gene therapy experiments to confirm that the observed therapeutic effect is due to stable integration of the vector.

  • Safety and Off-Target Effect Profiling: Assessing the impact of integrase inhibitors on the transduction efficiency of lentiviral vectors in various cell types can provide insights into potential off-target effects and cellular toxicity.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical HIV-1 integrase inhibitor, "this compound." This data is for illustrative purposes and may not reflect the actual performance of a specific compound.

Assay TypeCell Line/SystemParameterValue
HIV-1 Integrase Strand Transfer AssayCell-freeIC5050 nM
Lentiviral Vector Transduction AssayHEK293TEC50150 nM
Cytotoxicity AssayMT-4CC50> 50 µM
Selectivity Index (SI = CC50/EC50) > 333

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a cell-free system.[4][5]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotinylated LTR U5 duplex)

  • Target Substrate (TS) DNA (modified 3' end)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (containing Mg2+ or Mn2+)

  • Wash Buffer

  • HRP-conjugated antibody against the TS modification

  • TMB substrate

  • Stop Solution

  • This compound (or test compound)

  • Positive Control (e.g., Sodium Azide)[5]

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA.

  • Wash the plate to remove unbound DS DNA.

  • Add the reaction buffer containing recombinant HIV-1 integrase to the wells.

  • Add serial dilutions of this compound or other test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.

  • Incubate the plate to allow the integrase to bind to the DS DNA and to be exposed to the inhibitor.

  • Add the TS DNA to initiate the strand transfer reaction.

  • Incubate the plate to allow for the integration of the DS DNA into the TS DNA.

  • Wash the plate to remove unreacted components.

  • Add the HRP-conjugated antibody that specifically binds to the integrated TS DNA.

  • Incubate and wash the plate.

  • Add TMB substrate and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Lentiviral Vector Transduction Assay

This cell-based assay assesses the effect of this compound on the efficiency of lentiviral vector transduction, which is dependent on successful integration.[6][7][8]

Materials:

  • Target cells (e.g., HEK293T, Jurkat)

  • Lentiviral vector encoding a reporter gene (e.g., GFP, luciferase)

  • Complete cell culture medium

  • Polybrene or other transduction enhancers[7][9]

  • This compound (or test compound)

  • Control vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • Flow cytometer or luminometer

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • On the day of transduction, prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with the different concentrations of this compound or control vehicle for 1-2 hours.

  • Prepare the lentiviral vector inoculum in medium containing polybrene.

  • Add the lentiviral vector to the cells at a predetermined Multiplicity of Infection (MOI).

  • Incubate the cells for 24-72 hours.

  • After the incubation period, measure the reporter gene expression:

    • For GFP, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

    • For luciferase, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent transduction efficiency relative to the vehicle control for each compound concentration and determine the EC50 value.

Cytotoxicity Assay

This assay evaluates the potential toxic effects of this compound on the target cells to determine its therapeutic window.[10][11][12]

Materials:

  • Target cells (same as in the transduction assay)

  • Complete cell culture medium

  • This compound (or test compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at the same density as the transduction assay.

  • Add serial dilutions of this compound or control vehicle to the cells.

  • Incubate the cells for the same duration as the transduction assay (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the substrate.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent cell viability relative to the vehicle control for each compound concentration and determine the CC50 value.

Visualizations

HIV_Integration_Pathway cluster_cell Host Cell cluster_nucleus Nucleus LV Lentiviral Particle Entry Entry & Uncoating LV->Entry RT Reverse Transcription Entry->RT vDNA Viral DNA RT->vDNA PIC Pre-integration Complex (PIC) vDNA->PIC Nuc_Entry Nuclear Entry PIC->Nuc_Entry Integration Integration Nuc_Entry->Integration Host_DNA Host Chromosomal DNA Integration->Host_DNA Provirus Provirus Transcription Transcription & Translation Provirus->Transcription Assembly Virion Assembly & Budding Transcription->Assembly New_LV New Lentiviral Particle Assembly->New_LV Inhibitor This compound (Integrase Inhibitor) Inhibitor->Integration

Caption: HIV-1 integration pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assay Execution cluster_transduction Lentiviral Transduction Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Seed_T 1. Seed Target Cells Pretreat_T 2. Pretreat with this compound Seed_T->Pretreat_T Transduce 3. Transduce with LV-Reporter Pretreat_T->Transduce Incubate_T 4. Incubate (24-72h) Transduce->Incubate_T Measure_T 5. Measure Reporter Expression Incubate_T->Measure_T EC50 Determine EC50 Measure_T->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI Seed_C 1. Seed Target Cells Treat_C 2. Treat with this compound Seed_C->Treat_C Incubate_C 3. Incubate (72h) Treat_C->Incubate_C Measure_C 4. Measure Cell Viability Incubate_C->Measure_C CC50 Determine CC50 Measure_C->CC50 CC50->SI

Caption: Experimental workflow for evaluating this compound using lentiviral vector assays.

References

Application of HIV-2 Integrase Inhibitor Resistance Studies in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a distinct retrovirus that, while less common and generally associated with a slower progression to Acquired Immunodeficiency Syndrome (AIDS) than HIV-1, presents unique challenges in clinical management due to its intrinsic and acquired resistance to certain antiretroviral drugs.[1][2] This document provides detailed application notes and protocols for studying drug resistance in HIV-2, with a particular focus on integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral therapy (ART). Understanding the mechanisms of resistance is paramount for the development of novel and effective therapeutic strategies against HIV-2.

HIV-2 is inherently resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the fusion inhibitor enfuvirtide.[1] While it shows sensitivity to nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), the barrier to resistance for some of these drugs is lower than in HIV-1.[2] INSTIs are a preferred component of initial ART for HIV-2; however, the emergence of resistance mutations can lead to treatment failure.[1][2] Therefore, robust methods for detecting and characterizing INSTI resistance in HIV-2 are crucial for patient care and for the development of next-generation inhibitors that can overcome these resistance mechanisms.

Quantitative Data on HIV-2 Drug Resistance

The prevalence of drug resistance in HIV-2 varies geographically and by treatment history. The following tables summarize key quantitative findings from various studies.

Drug ClassPrevalence of Pre-treatment ResistanceKey Resistance MutationsReference
INSTIsRare, but transmitted resistance has been reported.G140S/Q148R, E92Q/Y143C, T97A/Y143C[3]
NRTIsVaries by region.M184V[4]
PIsLower than in HIV-1, but cross-resistance is a concern.Multiple mutations can contribute to resistance.[2]

Table 1: Prevalence of Pre-treatment Drug Resistance in HIV-2

Antiretroviral DrugFold-Change in Susceptibility (Resistant vs. Wild-Type)Reference
Raltegravir>10-fold with single mutations[3]
ElvitegravirHigh cross-resistance with raltegravir[3]
DolutegravirGenerally active against raltegravir- and elvitegravir-resistant strains, but resistance can emerge.[3]

Table 2: Impact of Resistance Mutations on INSTI Susceptibility in HIV-2

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for INSTIs is to block the catalytic activity of the HIV integrase enzyme, which is essential for integrating the viral DNA into the host cell's genome.[5] Resistance to INSTIs arises from mutations in the integrase gene, which alter the drug's binding site on the enzyme, thereby reducing its inhibitory effect.

HIV_Integrase_Inhibition cluster_virus HIV-2 Virion cluster_host Host Cell cluster_drug Drug Action & Resistance Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Integration Integration Integrase->Integration Host DNA Host DNA Provirus Provirus Host DNA->Provirus Formation Viral DNA->Integration Mediated by Integrase Integration->Host DNA Insertion INSTI INSTI INSTI->Integrase Inhibits Resistance Mutations Resistance Mutations Resistance Mutations->Integrase Alters Binding Site NGS_Workflow cluster_analysis Bioinformatics Pipeline Patient Sample (Plasma) Patient Sample (Plasma) Viral RNA Extraction Viral RNA Extraction Patient Sample (Plasma)->Viral RNA Extraction cDNA Synthesis cDNA Synthesis Viral RNA Extraction->cDNA Synthesis PCR Amplification (PR, RT, IN) PCR Amplification (PR, RT, IN) cDNA Synthesis->PCR Amplification (PR, RT, IN) Library Preparation Library Preparation PCR Amplification (PR, RT, IN)->Library Preparation Next-Generation Sequencing Next-Generation Sequencing Library Preparation->Next-Generation Sequencing Data Analysis Data Analysis Next-Generation Sequencing->Data Analysis Resistance Report Resistance Report Data Analysis->Resistance Report Quality Control Quality Control Data Analysis->Quality Control Alignment to Reference Alignment to Reference Quality Control->Alignment to Reference Variant Calling Variant Calling Alignment to Reference->Variant Calling Resistance_Interpretation Genotypic Data (Mutations) Genotypic Data (Mutations) Predicts Resistance Predicts Resistance Genotypic Data (Mutations)->Predicts Resistance Phenotypic Data (Fold-Change) Phenotypic Data (Fold-Change) Confirms Resistance Confirms Resistance Phenotypic Data (Fold-Change)->Confirms Resistance Clinical Data (Treatment History, Viral Load) Clinical Data (Treatment History, Viral Load) Provides Context Provides Context Clinical Data (Treatment History, Viral Load)->Provides Context Inform Treatment Choice Inform Treatment Choice Predicts Resistance->Inform Treatment Choice Confirms Resistance->Inform Treatment Choice Provides Context->Inform Treatment Choice Optimized ART Regimen Optimized ART Regimen Inform Treatment Choice->Optimized ART Regimen Guide New Drug Development Guide New Drug Development Inform Treatment Choice->Guide New Drug Development

References

Application Notes and Protocols: HIV-2 Integrase Inhibitors in Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of integrase strand transfer inhibitors (INSTIs) in combination therapy against Human Immunodeficiency Virus Type 2 (HIV-2). Detailed protocols for in vitro evaluation and data on the antiviral activity and resistance profiles of currently available INSTIs are included to guide research and development efforts.

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a distinct retrovirus that, while less common and generally associated with a slower disease progression than HIV-1, can lead to Acquired Immunodeficiency Syndrome (AIDS).[1] Treatment of HIV-2 is complicated by its intrinsic resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the variable efficacy of some protease inhibitors (PIs).[1][2] Integrase strand transfer inhibitors (INSTIs), a class of antiretroviral drugs that block the integration of the viral DNA into the host genome, have emerged as a crucial component of effective HIV-2 treatment regimens.[3] This document outlines the in vitro activity of several key INSTIs against HIV-2 and provides protocols for assessing their efficacy in combination with other antiretroviral agents.

Mechanism of Action of Integrase Inhibitors

HIV integrase is a viral enzyme essential for the replication of HIV.[4] After the viral RNA is reverse-transcribed into DNA, integrase catalyzes the insertion of this viral DNA into the host cell's genome. This process involves two main steps:

  • 3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA.[4][5]

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[4][5]

INSTIs specifically target the strand transfer step, preventing the permanent insertion of the viral genome into the host chromosome and thereby halting the viral replication cycle.[6]

In Vitro Antiviral Activity of INSTIs against HIV-2

Several INSTIs, originally developed for HIV-1, have demonstrated potent activity against HIV-2 in vitro. The following table summarizes the 50% effective concentration (EC50) values for four prominent INSTIs against wild-type HIV-2 isolates. Lower EC50 values indicate greater potency.

Integrase InhibitorHIV-2 EC50 Range (nM)Reference(s)
Raltegravir1.3 - 5[3]
ElvitegravirSimilar to Raltegravir[1]
Dolutegravir0.12 (mean)[2]
Bictegravir1.4 - 5.6[7]
Cabotegravir0.14 - 1.3[8]

HIV-2 Integrase Resistance Mutations

As with any antiretroviral therapy, the emergence of drug resistance is a concern. Several mutations in the HIV-2 integrase gene have been associated with reduced susceptibility to INSTIs. Understanding these resistance pathways is critical for the development of next-generation inhibitors and for guiding treatment strategies.

Integrase InhibitorPrimary Resistance Mutations in HIV-2Secondary/Accessory MutationsReference(s)
RaltegravirY143G, N155H, Q148K/RE138A, G140S[9]
ElvitegravirE92Q, T97A, Y143C/R, Q148H/K/R, N155H[10]
DolutegravirG118R, Q148K/R (can emerge from N155H)[9]
BictegravirG140S/Q148R, G140S/Q148H[7]

Experimental Protocols

Protocol 1: In Vitro HIV-2 Inhibition Assay

This protocol is used to determine the EC50 of an antiretroviral agent against HIV-2 in a cell-based assay.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter)

  • HIV-2 viral stock (e.g., ROD9 strain)

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin-streptomycin)

  • Test compounds (INSTIs and other antiretrovirals)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the culture medium from the cells and add 50 µL of the diluted compounds to the respective wells. Include wells with no drug as a virus control and wells with no virus and no drug as a cell control.

  • Add 50 µL of diluted HIV-2 viral stock to each well (except the cell control wells) to achieve a desired multiplicity of infection (MOI).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 100 µL of luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between two antiretroviral agents (e.g., an INSTI and a protease inhibitor) to determine if their combined effect is synergistic, additive, or antagonistic.

Materials:

  • Same materials as in Protocol 1.

  • Two test compounds (Drug A and Drug B).

Procedure:

  • Seed TZM-bl cells in 96-well plates as described in Protocol 1.

  • Prepare serial dilutions of Drug A horizontally across the plate and serial dilutions of Drug B vertically down the plate. This creates a matrix of combination concentrations. Include wells with single-drug dilutions and no-drug controls.

  • Add the drug combinations to the cells and then infect with HIV-2 as described in Protocol 1.

  • After 48 hours, measure viral inhibition using a luciferase assay.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the drug interaction. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs for both drugs.

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

    • FIC Index > 4.0: Antagonism[7]

Data Analysis for Synergy:

The interaction between the two drugs can be further analyzed using software like MacSynergy II or by calculating the Combination Index (CI) using the Chou-Talalay method.[8][11][12]

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Signaling Pathways and Experimental Workflows

HIV Integration and Host DNA Repair Pathway

HIV integrase hijacks the host cell's DNA repair machinery to complete the integration process. Specifically, the non-homologous end joining (NHEJ) pathway is implicated, involving cellular proteins such as Ku70 and DNA-dependent protein kinase (DNA-PK).[9] Inhibition of integrase prevents the initial damage to the host DNA, thereby avoiding the activation of this repair pathway at the site of potential integration.

HIV_Integration_Pathway cluster_virus HIV Replication cluster_host Host Cell vDNA Viral DNA IN Integrase vDNA->IN Forms Pre-integration Complex HostDNA Host DNA IN->HostDNA Strand Transfer NHEJ Non-Homologous End Joining (NHEJ) (Ku70, DNA-PK) HostDNA->NHEJ Recruits DNA Repair Machinery Provirus Integrated Provirus NHEJ->Provirus Completes Integration INSTI Integrase Inhibitor INSTI->IN Inhibits caption HIV Integration and Inhibition by INSTIs

Caption: HIV Integration and Inhibition by INSTIs.

Experimental Workflow for Synergy Testing

The following diagram illustrates the workflow for a checkerboard synergy assay.

Synergy_Workflow start Start plate_cells Plate TZM-bl cells in 96-well plate start->plate_cells prepare_drugs Prepare serial dilutions of Drug A and Drug B plate_cells->prepare_drugs add_drugs Add drug combinations to cells (Checkerboard) prepare_drugs->add_drugs infect_cells Infect cells with HIV-2 add_drugs->infect_cells incubate Incubate for 48 hours infect_cells->incubate readout Measure viral inhibition (Luciferase assay) incubate->readout analyze Calculate FIC Index / CI readout->analyze end Determine Synergy, Additivity, or Antagonism analyze->end caption Checkerboard Synergy Assay Workflow

Caption: Checkerboard Synergy Assay Workflow.

Conclusion

Integrase strand transfer inhibitors are potent antiretroviral agents with significant activity against HIV-2. Their inclusion in combination therapy is a cornerstone of modern HIV-2 management. The provided data and protocols offer a framework for the continued research and development of novel INSTIs and combination regimens to combat HIV-2 infection and the emergence of drug resistance. Further studies are warranted to explore the clinical efficacy and long-term outcomes of INSTI-based therapies in diverse patient populations with HIV-2.

References

Application Notes and Protocols for Testing Hiv-IN-2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the preclinical evaluation of Hiv-IN-2, a novel investigational HIV integrase inhibitor, in relevant animal models. The protocols outlined below are designed to assess the compound's pharmacokinetic profile, in vivo efficacy, and preliminary safety. The methodologies are based on established practices for the preclinical development of HIV integrase strand transfer inhibitors (INSTIs).[1][2][3]

Mechanism of Action: HIV integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[4] This process involves two key steps: 3'-processing and strand transfer. This compound is hypothesized to be an INSTI, which typically functions by binding to the catalytic core domain of the integrase enzyme. This binding chelates the divalent metal ions (Mg²⁺ or Mn²⁺) essential for catalytic activity, thereby blocking the strand transfer step and preventing the formation of the provirus.[5]

In Vitro Characterization of this compound

Prior to in vivo studies, it is essential to characterize the in vitro antiviral activity and cytotoxicity of this compound.

Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a cell-based assay.

Protocol:

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Infect the MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4.3).[1]

  • Immediately add the diluted this compound to the infected cells.

  • Incubate the plate for 5 days.

  • Assess cell viability using a colorimetric assay (e.g., MTT assay) to measure the protective effect of the compound against virus-induced cell death.

  • Calculate the EC₅₀ value from the dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Protocol:

  • Seed mock-infected MT-4 cells in a 96-well plate.

  • Add serial dilutions of this compound.

  • Incubate for 5 days.

  • Assess cell viability using an MTT assay.

  • Calculate the CC₅₀ value.

  • The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.[1]

Animal Models

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound.

  • Humanized Mice (e.g., BLT mice): These mice are reconstituted with human hematopoietic stem cells, resulting in a functional human immune system.[2][6] They are susceptible to HIV-1 infection and are particularly useful for studying drug efficacy and mucosal tissue pharmacokinetics.[7][8]

  • Non-Human Primates (NHPs), e.g., Rhesus Macaques: NHPs are the most widely used models for AIDS research due to their physiological and immunological similarity to humans.[6][9] They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera.[6][8] NHPs are ideal for pharmacokinetic, efficacy, and safety/toxicity studies.[3][10]

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic properties of this compound in an appropriate animal model (e.g., rhesus macaques or humanized mice).

Protocol:

  • Administer a single oral dose of this compound to the animals. Dose selection may be guided by in vitro potency and preliminary tolerability studies.[10]

  • Collect blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Process blood samples to separate plasma.

  • For detailed distribution studies, especially in humanized mice, collect mucosal tissue samples (e.g., rectal, vaginal, intestinal).[7]

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculate key PK parameters from the concentration-time data.

Data Presentation:

PK ParameterDefinitionThis compound (Mean ± SD)
Tmax (h) Time to reach maximum plasma concentration.[Insert Data]
Cmax (ng/mL) Maximum observed plasma concentration.[Insert Data]
AUC0-24 (ng·h/mL) Area under the plasma concentration-time curve from 0 to 24 hours.[10][Insert Data]
t1/2 (h) Elimination half-life.[Insert Data]
Tissue-to-Plasma Ratio Ratio of drug concentration in a specific tissue to that in plasma.[Insert Data]
In Vivo Efficacy Study

Objective: To evaluate the antiviral efficacy of this compound in reducing viral load in infected animals.

Protocol (using a humanized mouse model):

  • Infect humanized mice with a pathogenic strain of HIV-1.

  • Monitor viral load in plasma weekly by RT-qPCR until it stabilizes.

  • Once a stable infection is established, begin daily oral administration of this compound at one or more dose levels. Include a vehicle control group.

  • Continue treatment for a defined period (e.g., 2-4 weeks).

  • Monitor plasma viral load weekly throughout the treatment period.

  • At the end of the study, collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral load.

  • Analyze the reduction in plasma and tissue viral RNA levels compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg/day)Baseline Viral Load (log₁₀ copies/mL)End of Treatment Viral Load (log₁₀ copies/mL)Log₁₀ Reduction in Viral Load
Vehicle Control 0[Insert Data][Insert Data][Insert Data]
This compound Low Dose [Dose 1][Insert Data][Insert Data][Insert Data]
This compound High Dose [Dose 2][Insert Data][Insert Data][Insert Data]
Preliminary Toxicity Assessment

Objective: To assess the short-term safety and tolerability of this compound.

Protocol:

  • During the efficacy study, monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).

  • Collect blood samples at baseline and at the end of the study for complete blood counts (CBC) and clinical chemistry analysis (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).

  • At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation:

ParameterVehicle Control (Mean ± SD)This compound (Mean ± SD)
Body Weight Change (%) [Insert Data][Insert Data]
ALT (U/L) [Insert Data][Insert Data]
AST (U/L) [Insert Data][Insert Data]
BUN (mg/dL) [Insert Data][Insert Data]
Creatinine (mg/dL) [Insert Data][Insert Data]

Visualizations

HIV-1 Entry and Integration Signaling Pathway

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV HIV Virion CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor HIV->CCR5 HostCell Host Cell (CD4+ T-cell) Fusion Membrane Fusion CCR5->Fusion 2. Co-receptor Binding ViralCore Viral Core (RNA, Integrase, RT) Fusion->ViralCore 3. Entry RT Reverse Transcription ViralCore->RT vDNA Viral DNA RT->vDNA 4. RNA -> DNA Integration Integration (Strand Transfer) vDNA->Integration 5. Nuclear Import Nucleus Nucleus Provirus Provirus Integration->Provirus 6. Integration HostDNA Host DNA HostDNA->Integration HivIN2 This compound HivIN2->Integration Inhibition Efficacy_Workflow cluster_treatment 5. Daily Oral Dosing (2-4 Weeks) Start Start: Acclimatize Humanized Mice Infection 1. HIV-1 Infection Start->Infection Monitoring1 2. Monitor Viral Load (Weekly RT-qPCR) Infection->Monitoring1 Stabilization 3. Viral Load Stabilization Monitoring1->Stabilization Grouping 4. Randomize into Treatment Groups Stabilization->Grouping Vehicle Group A: Vehicle Control Grouping->Vehicle LowDose Group B: This compound (Low Dose) Grouping->LowDose HighDose Group C: This compound (High Dose) Grouping->HighDose Monitoring2 6. Monitor Viral Load and Clinical Signs Endpoint 7. Study Endpoint: Collect Blood & Tissues Monitoring2->Endpoint Analysis 8. Analyze Data: - Viral Load Reduction - PK/PD - Toxicity Endpoint->Analysis

References

Application Notes and Protocols for the Analytical Detection of HIV-2 Integrase in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a retrovirus that, like HIV-1, leads to Acquired Immunodeficiency Syndrome (AIDS). A critical enzyme in the HIV-2 lifecycle is integrase (IN), a 32 kDa protein encoded by the pol gene. HIV-2 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. The development of antiretroviral therapies targeting this enzyme, known as integrase strand transfer inhibitors (INSTIs), has made the detection and quantification of HIV-2 integrase and the monitoring of its activity of significant interest in research and clinical settings.

These application notes provide an overview and detailed protocols for the analytical detection of HIV-2 integrase in biological samples. While the direct quantification of HIV-2 integrase protein in patient samples is not yet a routine diagnostic procedure, this document outlines established and emerging methodologies that can be adapted for this purpose. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA) for immunodetection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct quantification.

I. Analytical Methodologies

Two primary analytical methods are proposed for the detection and quantification of HIV-2 integrase in biological samples:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay for the detection of proteins. This method relies on the use of specific antibodies to capture and detect the target antigen. While commercial ELISA kits for direct HIV-2 integrase quantification are not widely available, custom assays can be developed.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method can provide absolute quantification of the protein by detecting unique peptide fragments.

II. Data Presentation

The following tables summarize the target quantitative performance parameters for the proposed analytical methods for HIV-2 integrase detection. These values are representative of what would be expected from a validated assay.

Table 1: Target Performance Characteristics of an HIV-2 Integrase ELISA

ParameterTarget ValueDescription
Limit of Detection (LOD) 10 - 25 pg/mLThe lowest concentration of HIV-2 integrase that can be reliably detected.
Limit of Quantification (LOQ) 25 - 50 pg/mLThe lowest concentration of HIV-2 integrase that can be quantitatively measured with acceptable precision and accuracy.
Linear Range 50 - 2000 pg/mLThe concentration range over which the assay is accurate, precise, and linear.
Intra-assay Precision (%CV) < 10%The precision of measurements within a single assay run.
Inter-assay Precision (%CV) < 15%The precision of measurements between different assay runs.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Specificity HighNo cross-reactivity with other HIV proteins or human plasma proteins.

Table 2: Target Performance Characteristics of an HIV-2 Integrase LC-MS/MS Method

ParameterTarget ValueDescription
Lower Limit of Quantification (LLOQ) 50 - 100 pg/mLThe lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 5000 pg/mLThe highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) > 0.99The correlation coefficient of the calibration curve.
Intra-assay Precision (%CV) < 15%The precision of measurements within a single analytical run.
Inter-assay Precision (%CV) < 15%The precision of measurements between different analytical runs.
Accuracy (% Deviation) ± 15%The percent deviation of the measured concentration from the nominal concentration.
Matrix Effect MinimalThe effect of co-eluting substances from the biological matrix on the ionization of the target analyte.
Recovery > 70%The efficiency of the extraction process.

III. Experimental Protocols

A. Sample Collection and Preparation

Proper sample handling is critical for the accurate detection of viral proteins.

1. Biological Sample Collection:

  • Whole Blood: Collect 5-10 mL of whole blood in an EDTA (lavender top) tube.[1]

  • Plasma Preparation:

    • Gently invert the EDTA tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.[1]

    • Centrifuge the blood sample at 800-1000 x g for 10-15 minutes at 4°C to separate the plasma from the blood cells.

    • Carefully aspirate the supernatant (plasma) and transfer it to a fresh, sterile polypropylene tube.

    • Aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the plasma samples at -80°C until analysis.

2. Viral Lysis and Protein Extraction (for both ELISA and LC-MS/MS):

This step is crucial to release the viral proteins from the viral particles.

  • Thaw the plasma sample on ice.

  • To 1 mL of plasma, add a lysis buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) and a protease inhibitor cocktail to prevent protein degradation.

  • Incubate the sample on a rocker at 4°C for 30 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble viral proteins for subsequent analysis.

B. Protocol 1: HIV-2 Integrase Detection by Sandwich ELISA

This protocol outlines the steps for a sandwich ELISA, which is a highly specific format for antigen detection.

Materials:

  • 96-well microplate coated with a capture antibody specific for HIV-2 integrase.

  • Recombinant HIV-2 integrase protein (for standard curve).

  • Detection antibody specific for HIV-2 integrase, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Diluent (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant HIV-2 integrase protein in Assay Diluent to create a standard curve (e.g., from 2000 pg/mL down to 31.25 pg/mL).

  • Sample Addition: Add 100 µL of the prepared standards, controls, and sample lysates to the appropriate wells of the antibody-coated microplate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the HRP-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of HIV-2 integrase in the samples.

C. Protocol 2: HIV-2 Integrase Quantification by LC-MS/MS

This protocol describes a method for the absolute quantification of HIV-2 integrase using a bottom-up proteomics approach.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Stable isotope-labeled synthetic peptide standard corresponding to a unique tryptic peptide of HIV-2 integrase.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

  • Protein Denaturation and Reduction:

    • To 100 µL of the prepared sample lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Tryptic Digestion:

    • Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching:

    • Add formic acid to a final concentration of 0.1% to stop the digestion.

  • Sample Cleanup (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with ACN and then equilibrate with 0.1% FA in water.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge with 0.1% FA in water to remove salts.

    • Elute the peptides with a solution of 50% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution and Analysis:

    • Reconstitute the dried peptides in a small volume (e.g., 50 µL) of 0.1% FA in water.

    • Spike the sample with the stable isotope-labeled internal standard peptide.

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • LC Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the target peptide from other peptides.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of the target HIV-2 integrase peptide and its labeled internal standard.

  • Data Analysis:

    • Quantify the target peptide by comparing the peak area ratio of the native peptide to the labeled internal standard against a calibration curve prepared with known concentrations of the synthetic peptide.

IV. Visualizations

A. Signaling Pathway: HIV-2 Integrase Catalytic Activity

The following diagram illustrates the two main catalytic steps performed by HIV-2 integrase: 3'-processing and strand transfer.

HIV_Integrase_Pathway cluster_3_prime_processing 3'-Processing cluster_strand_transfer Strand Transfer Viral_DNA Viral DNA Processed_Viral_DNA Processed Viral DNA (Exposed 3'-OH) Viral_DNA->Processed_Viral_DNA HIV-2 Integrase Integrated_Provirus Integrated Provirus Processed_Viral_DNA->Integrated_Provirus HIV-2 Integrase Host_DNA Host Chromosomal DNA Host_DNA->Integrated_Provirus INSTI Integrase Inhibitor (INSTI) INSTI->Processed_Viral_DNA Blocks Strand Transfer ELISA_Workflow start Start: Coated Plate & Lysed Sample add_sample 1. Add Sample/Standards to Wells start->add_sample incubate1 2. Incubate (2 hrs) add_sample->incubate1 wash1 3. Wash Wells incubate1->wash1 add_detection_ab 4. Add HRP-Detection Antibody wash1->add_detection_ab incubate2 5. Incubate (1 hr) add_detection_ab->incubate2 wash2 6. Wash Wells incubate2->wash2 add_substrate 7. Add TMB Substrate wash2->add_substrate incubate3 8. Incubate (15-30 min) add_substrate->incubate3 add_stop 9. Add Stop Solution incubate3->add_stop read_plate 10. Read Absorbance at 450 nm add_stop->read_plate end End: Quantify HIV-2 Integrase read_plate->end LCMS_Workflow start Start: Lysed Sample denature 1. Denature & Reduce Proteins (DTT) start->denature alkylate 2. Alkylate Cysteines (IAA) denature->alkylate digest 3. Tryptic Digestion alkylate->digest cleanup 4. Peptide Cleanup (SPE) digest->cleanup reconstitute 5. Reconstitute Peptides cleanup->reconstitute analyze 6. LC-MS/MS Analysis (MRM) reconstitute->analyze end End: Quantify Target Peptide analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming HIV-2 Integrase Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome experimental variability when working with HIV-2 integrase (IN).

Troubleshooting Guides

Variability in experimental results can be frustrating and time-consuming. This section provides guidance on common issues encountered during in vitro biochemical assays and cell-based experiments involving HIV-2 integrase.

Biochemical Assays (e.g., Strand Transfer Assays)
Problem Potential Causes Solutions
High Background Signal (>0.35 OD) - Contaminated or old reaction buffer.- Prepare fresh reaction buffer. Ensure proper storage of buffer components.
- Inadequate washing steps.- Ensure all washing steps are performed thoroughly as per the protocol.
- Reagents not at optimal temperature.- Pre-warm reagents like reaction and blocking buffers to 37°C before use.
Low Signal from Integrase Control (<0.5 OD) - Inactive integrase enzyme.- Spin down the integrase vial before use to ensure it is properly mixed. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
- Suboptimal enzyme concentration.- Increase the concentration of the integrase enzyme in the reaction.
- Insufficient incubation time for the detection substrate (e.g., TMB).- Increase the TMB incubation time to 20-30 minutes.
Inconsistent IC50 Values - Variability in reagent preparation.- Ensure consistent preparation of all buffers and solutions, especially the concentration of β-mercaptoethanol (BME) in the reaction buffer.
- Pipetting errors.- Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes.
- Temperature fluctuations during incubation.- Ensure all incubations are carried out at the specified temperature without fluctuations.
Blue Staining in Wells - Reading the plate before adding the stop solution.- Ensure the stop solution is added before reading the plate at 450 nm. Alternatively, read the plate at 405 nm if the reaction is not stopped.
Cell-Based Assays (e.g., Antiviral Assays)
Problem Potential Causes Solutions
High Cytotoxicity - Compound is toxic to the cell line at the tested concentrations.- Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of the compound and use concentrations well below this value for antiviral assays.
- Contamination of cell culture.- Regularly check cell cultures for contamination and maintain good aseptic techniques.
Poor Viral Infectivity - Low titer of viral stock.- Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).
- Cell line is not permissive to the viral strain.- Ensure the cell line used (e.g., MT-4, CEM-SS) is susceptible to infection by the specific HIV-2 strain.
- Presence of anticoagulants like heparin in plasma samples.- Use serum instead of plasma when possible, as some anticoagulants can inhibit viral infection.
High Variability Between Replicates - Uneven cell seeding.- Ensure a homogenous cell suspension and accurate cell counting before seeding into plates.
- Edge effects in multi-well plates.- Avoid using the outer wells of the plate for the assay or fill them with sterile media to minimize evaporation.
Unexpected Drug Resistance Profile - Natural polymorphisms in the HIV-2 integrase sequence.- Sequence the integrase gene of the viral strain being used to check for known resistance mutations or polymorphisms.
- Incorrect compound concentration.- Verify the stock concentration of the inhibitor and perform serial dilutions accurately.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for an HIV-2 integrase inhibitor different from published data?

A1: Discrepancies in IC50 values can arise from several factors:

  • Different HIV-2 Strains: Genetic variability between different HIV-2 strains can affect inhibitor binding and efficacy.

  • Assay Format: IC50 values from biochemical (enzyme-based) assays are often lower than those from cell-based assays because the latter involves additional factors like cell permeability and metabolism of the compound.[1][2]

  • Experimental Conditions: Variations in parameters such as enzyme and substrate concentrations, cell line used, and incubation times can all influence the measured IC50.[3]

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also lead to variations.

Q2: What are the key differences between HIV-1 and HIV-2 integrase that could affect my experiments?

A2: HIV-1 and HIV-2 integrases share structural similarities, but there are important differences:

  • Sequence Divergence: The amino acid sequences of HIV-1 and HIV-2 integrase are not identical, which can lead to differences in the binding of inhibitors.

  • Inhibitor Sensitivity: Some integrase inhibitors that are potent against HIV-1 are less effective against HIV-2.[4] For example, the non-nucleoside reverse transcriptase inhibitors (NNRTIs) are not active against HIV-2, and there can be differences in susceptibility to integrase inhibitors.

  • Replication Kinetics: HIV-2 generally replicates more slowly than HIV-1, which might require adjustments to the timing of cell-based assays.[4]

Q3: How do host cellular factors contribute to variability in my results?

A3: HIV integrase interacts with several host cellular proteins for its function, and variations in the expression or activity of these factors can introduce variability:

  • LEDGF/p75: This is a key cellular cofactor that tethers HIV integrase to the host chromatin. The levels of LEDGF/p75 in different cell lines can vary, affecting integration efficiency.[5]

  • DNA Repair Pathways: After the viral DNA is inserted into the host genome, cellular DNA repair pathways, such as the base excision repair and Fanconi anemia pathways, are recruited to repair the gaps.[6][7] The efficiency of these pathways can differ between cell types and influence the stability of the integrated provirus.

Q4: Can I use the same assay protocol for both HIV-1 and HIV-2 integrase?

A4: While the general principles of the assays are the same, you may need to optimize the protocol for HIV-2 integrase. This could include adjusting the concentrations of the enzyme or viral input, the incubation times, and using HIV-2 specific reagents (e.g., LTR oligonucleotides for biochemical assays or HIV-2 specific viral strains for cell-based assays).

Experimental Protocols

Biochemical Assay: HIV-2 Integrase Strand Transfer

This protocol is for a non-radioactive, colorimetric assay to measure the strand transfer activity of HIV-2 integrase.

Materials:

  • Recombinant HIV-2 Integrase

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded HIV-2 LTR U5 donor substrate (DS) DNA

  • Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., DIG-labeled)

  • Reaction Buffer (supplemented with BME just before use)

  • Blocking Buffer

  • Wash Buffer

  • HRP-labeled anti-DIG antibody

  • TMB substrate

  • Stop Solution (e.g., 1N H2SO4)

Procedure:

  • Plate Preparation: Wash the streptavidin-coated wells with wash buffer. Add the biotinylated DS DNA solution to each well and incubate to allow binding. Wash to remove unbound DNA.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate. Wash the wells.

  • Integrase Binding: Add the diluted HIV-2 integrase to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add your test compounds (HIV-2 integrase inhibitors) at various concentrations to the wells. Include a positive control (known inhibitor) and a no-inhibitor control.

  • Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction and incubate.

  • Detection: Wash the wells to remove unbound reagents. Add the HRP-labeled antibody that recognizes the 3'-end modification on the TS DNA and incubate.

  • Signal Development: Wash the wells and add TMB substrate. Incubate until a color develops.

  • Readout: Stop the reaction with the stop solution and read the absorbance at 450 nm.

Cell-Based Assay: HIV-2 Antiviral Assay

This protocol uses a cell line susceptible to HIV-2 infection to measure the antiviral activity of test compounds.

Materials:

  • MT-4 or other permissive cell line

  • HIV-2 viral stock of known titer

  • Complete culture medium

  • Test compounds

  • Positive control antiviral drug (e.g., an approved integrase inhibitor active against HIV-2)

  • 96-well cell culture plates

  • p24 ELISA kit or a reporter system (e.g., luciferase)

Procedure:

  • Cell Seeding: Seed the permissive cells into a 96-well plate at an optimal density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control.

  • Infection: Add the HIV-2 viral stock to the wells at a pre-determined MOI.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 3-5 days).

  • Endpoint Measurement:

    • p24 ELISA: Collect the culture supernatant and measure the amount of HIV-2 p24 antigen using an ELISA kit.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase), lyse the cells and measure the reporter gene activity.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control and determine the EC50 value.

Quantitative Data Summary

The following tables summarize IC50 and EC50 values for some integrase inhibitors against wild-type and mutant HIV. Note that "HIV-IN-2" is used here to refer to HIV-2 integrase.

Table 1: In Vitro IC50 Values of Integrase Inhibitors

InhibitorTargetIC50 (nM)Reference
ElvitegravirHIV-1 IN54
ElvitegravirHIV-2 IN0.7 - 1.5[8]
RaltegravirHIV-1 IN86 - 192
Compound 3HIV-1 IN (3'-processing)36,000[3]
Compound 3HIV-1 IN (Strand Transfer)6,800[3]

Table 2: Cell-Based EC50 Values of Integrase Inhibitors

InhibitorVirusCell LineEC50 (nM)Reference
Enantiomer 3HIV-1MAGI25[1]
Compound 1HIV-1MAGI500[1]

Visualizations

HIV-2 Integration Signaling Pathway

The following diagram illustrates the key steps of HIV-2 integration into the host cell genome and the involvement of host DNA repair pathways.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vDNA Viral DNA (vDNA) PIC Pre-integration Complex (PIC) vDNA->PIC Assembly IN HIV-2 Integrase (IN) IN->PIC Host_DNA Host Chromosome Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Strand Transfer Host_DNA->Integrated_Provirus BER Base Excision Repair (BER) Integrated_Provirus->BER Gap Repair FA Fanconi Anemia (FA) Pathway Integrated_Provirus->FA Gap Repair Repaired_Provirus Stable Provirus BER->Repaired_Provirus FA->Repaired_Provirus

Caption: HIV-2 integration pathway from cytoplasmic pre-integration complex to stable provirus in the nucleus.

Experimental Workflow: Biochemical Integrase Assay

This diagram outlines the workflow for a typical biochemical HIV-2 integrase strand transfer assay.

Biochemical_Workflow start Start plate_prep Prepare Plate (Coat with DS DNA, Block) start->plate_prep add_in Add HIV-2 Integrase plate_prep->add_in add_inhibitor Add Test Compound add_in->add_inhibitor add_ts Add TS DNA (Initiate Reaction) add_inhibitor->add_ts incubate Incubate add_ts->incubate detect Add Detection Antibody (HRP-conjugated) incubate->detect signal Add Substrate (TMB) & Stop Solution detect->signal read Read Absorbance (450 nm) signal->read end End read->end

Caption: Workflow for a biochemical HIV-2 integrase strand transfer assay.

Logical Relationship: Factors Causing IC50 Variability

This diagram illustrates the logical relationships between various factors that can contribute to variability in measured IC50 values.

IC50_Variability cluster_viral Viral Factors cluster_assay Assay Conditions cluster_cellular Cellular Factors IC50_Var IC50 Variability Strain HIV-2 Strain/ Isolate Strain->IC50_Var Mutations Integrase Mutations/ Polymorphisms Mutations->IC50_Var Assay_Type Biochemical vs. Cell-based Assay_Type->IC50_Var Reagents Reagent Concentration (Enzyme, Substrate) Reagents->IC50_Var Incubation Time & Temperature Incubation->IC50_Var Cell_Line Cell Line Used Cell_Line->IC50_Var Cofactors Host Cofactor Levels (e.g., LEDGF/p75) Cofactors->IC50_Var

Caption: Factors contributing to experimental variability in IC50 measurements for HIV-2 integrase inhibitors.

References

Technical Support Center: Enhancing the In Vitro Efficacy of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro efficacy of HIV integrase inhibitors, using HIV-IN-2 as a representative compound.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro experiments with HIV integrase inhibitors.

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates - Pipetting errors- Inconsistent cell seeding density- Edge effects in the plate- Reagent instability- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure uniform cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare fresh reagents and follow storage instructions meticulously.
Low Potency (Higher than expected IC50) - Suboptimal assay conditions- Compound instability or degradation- Presence of serum proteins that bind the inhibitor- Low multiplicity of infection (MOI) in viral assays- Optimize DMSO concentration (typically ≤0.5%).- Adjust pH and salt concentrations in cell-free assays.- Assess compound stability in your specific assay medium.- Consider performing assays in serum-free or reduced-serum conditions if protein binding is suspected.- Increase the MOI to a level that gives a robust signal without causing excessive cytotoxicity.[1]
High Background Signal in Enzymatic Assays - Contaminated reagents- Non-specific binding of detection antibodies- Insufficient washing steps- Use fresh, high-quality reaction buffers.- Increase the concentration of blocking agents or try a different blocking buffer.- Optimize the number and duration of wash steps to effectively remove unbound reagents.
Cell Toxicity Observed - High concentration of the inhibitor- High concentration of the vehicle (e.g., DMSO)- Contamination of cell culture- Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the CC50 of the compound.- Ensure the final concentration of the vehicle is non-toxic to the cells.- Regularly test cell lines for mycoplasma contamination.
Inconsistent Results with Different Viral Strains - Natural polymorphisms or resistance mutations in the integrase gene of the viral strain- Sequence the integrase gene of the viral strains being used.- Test the inhibitor against a panel of wild-type and known drug-resistant viral strains to determine its resistance profile.[2][3]
Quantitative Data Summary: In Vitro Activity of a Typical HIV Integrase Inhibitor

The following table summarizes representative quantitative data for an HIV integrase inhibitor. Actual values for this compound may vary depending on experimental conditions.

Assay TypeCell Line / EnzymeKey ParameterValue
Cell-Free Strand Transfer Assay Recombinant HIV-1 IntegraseIC5050-200 nM
Single-Cycle Infectivity Assay TZM-bl cellsEC5010-100 nM
Replication-Competent Virus Assay PMBCsEC505-50 nM
Cytotoxicity Assay CEM-T4 cellsCC50> 10 µM
Protein Binding Human Serum% Bound85-95%

Experimental Protocols

Cell-Free HIV Integrase Strand Transfer Assay

This assay measures the ability of an inhibitor to block the strand transfer step of HIV integration in a purified system.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated LTR U5 sequence)

  • Target DNA (labeled with a detectable tag, e.g., DIG)

  • Assay Buffer (containing MnCl2 or MgCl2)

  • Streptavidin-coated 96-well plates

  • Wash Buffer

  • Detection Antibody (e.g., anti-DIG-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotinylated donor DNA.

  • Wash the plates to remove unbound DNA.

  • Add the recombinant HIV-1 integrase to the wells.

  • Add serial dilutions of the HIV integrase inhibitor (e.g., this compound) to the wells.

  • Incubate to allow for inhibitor binding to the integrase-DNA complex.

  • Add the labeled target DNA to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Wash the plates to remove unintegrated target DNA.

  • Add the detection antibody and incubate.

  • Wash the plates to remove the unbound antibody.

  • Add the substrate and incubate until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength.

  • Calculate the IC50 value from the dose-response curve.

Single-Cycle HIV Infectivity Assay (Luciferase Reporter)

This cell-based assay measures the inhibition of a single round of viral replication.

Materials:

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 pseudovirus (env-defective, expressing luciferase)

  • Cell culture medium

  • HIV integrase inhibitor (e.g., this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • The next day, treat the cells with serial dilutions of the HIV integrase inhibitor.

  • Incubate for a short period (e.g., 1-2 hours).

  • Infect the cells with the HIV-1 pseudovirus.

  • Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 value from the dose-response curve.

Frequently Asked Questions (FAQs)

Q1: Why is the in vitro potency of my HIV integrase inhibitor significantly lower in cell-based assays compared to cell-free enzymatic assays?

A1: This is a common observation and can be attributed to several factors. In cell-based assays, the compound must cross the cell membrane to reach its target, the pre-integration complex, in the cytoplasm and nucleus. Poor cell permeability can lead to a lower effective intracellular concentration. Additionally, the compound may be subject to efflux by cellular transporters, or it may bind to intracellular components, reducing its availability to bind to the integrase.

Q2: How does the choice of metal cofactor (Mg2+ vs. Mn2+) in my cell-free assay affect the inhibitor's potency?

A2: HIV integrase utilizes two divalent metal ions, typically Mg2+, in its active site for catalysis.[4] Some inhibitors chelate these metal ions as part of their mechanism of action.[2] In vitro assays can be performed with either Mg2+ or Mn2+. However, the potency of an inhibitor can differ between these conditions. It is generally recommended to use Mg2+ as it is the more physiologically relevant cofactor.

Q3: My inhibitor is potent against wild-type HIV-1 but shows reduced activity against a specific mutant strain. What does this signify?

A3: This indicates that the mutation in the integrase enzyme likely confers resistance to your inhibitor. Integrase inhibitors often bind to a pocket formed by the integrase and the viral DNA ends.[2] A mutation can alter the conformation of this binding pocket, reducing the affinity of the inhibitor. Characterizing the activity of your compound against a panel of known resistant mutants is crucial for understanding its potential clinical utility.

Q4: Can the multiplicity of infection (MOI) influence the measured EC50 value in a viral infectivity assay?

A4: Yes, the MOI can impact the apparent potency of an antiviral compound.[1] A very high MOI might overcome the inhibitory effect, leading to an overestimation of the EC50. Conversely, a very low MOI might result in a weak signal, making it difficult to accurately determine the EC50. It is important to use a standardized and optimized MOI that provides a robust and reproducible signal-to-noise ratio for your assay.

Q5: Should I be concerned about the serum concentration in my cell-based assays?

A5: Yes, serum proteins can bind to small molecule inhibitors, reducing their free concentration and thus their apparent potency. If you observe a significant decrease in potency in the presence of serum, it suggests that your compound has a high affinity for serum proteins. It is advisable to determine the extent of protein binding and to consider this when interpreting in vitro efficacy data.

Visualizations

HIV_Integration_Pathway cluster_cell Host Cell cluster_nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) vDNA->PIC hDNA Host DNA PIC->hDNA Integration (Strand Transfer) nucleus Nucleus provirus Integrated Provirus hDNA->provirus inhibitor This compound inhibitor->PIC Inhibits Strand Transfer

Caption: HIV integration pathway and the mechanism of action for an integrase inhibitor.

Experimental_Workflow start Start assay_selection Select Assay (Cell-free vs. Cell-based) start->assay_selection cell_free Cell-Free Strand Transfer Assay assay_selection->cell_free Enzymatic cell_based Cell-Based Infectivity Assay assay_selection->cell_based Cellular protocol_opt Optimize Assay Conditions (Reagents, Cells, MOI) cell_free->protocol_opt cell_based->protocol_opt dose_response Perform Dose-Response Experiment with this compound protocol_opt->dose_response cytotoxicity Concurrent Cytotoxicity Assay (CC50) protocol_opt->cytotoxicity data_analysis Data Analysis (IC50 / EC50 Calculation) dose_response->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing in vitro efficacy.

Troubleshooting_Tree start Unexpected In Vitro Result issue_type What is the issue? start->issue_type low_potency Low Potency / High IC50 issue_type->low_potency Efficacy high_variability High Variability issue_type->high_variability Precision high_background High Background issue_type->high_background Signal check_compound Check Compound Stability & Protein Binding low_potency->check_compound check_technique Review Pipetting & Seeding Technique high_variability->check_technique check_reagents Check Reagent Quality & Washing Steps high_background->check_reagents check_assay Review Assay Conditions (MOI, Reagents) check_compound->check_assay Compound OK solution1 Optimize Assay Protocol check_assay->solution1 Conditions Suboptimal solution2 Improve Experimental Technique check_technique->solution2 solution3 Prepare Fresh Reagents check_reagents->solution3

Caption: A troubleshooting decision tree for common in vitro assay issues.

References

Technical Support Center: Addressing Off-Target Effects of HIV-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of HIV-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target activities of this compound?

A1: this compound is a potent inhibitor of HIV-1 integrase, its primary on-target activity. However, like other integrase strand transfer inhibitors (INSTIs), there is potential for off-target interactions. Early studies with similar compounds have suggested possible off-target inhibition of RAG1/RAG2 recombinase, enzymes crucial for V(D)J recombination in the adaptive immune system.[1][2] While many approved INSTIs show no significant inhibition of RAG activity at clinically relevant concentrations, it is a critical parameter to evaluate for any new inhibitor.[1][3]

Q2: My cells are showing unexpected toxicity or reduced viability after treatment with this compound, even at concentrations that should be non-toxic based on on-target IC50 values. What could be the cause?

A2: Unexpected cytotoxicity can be a sign of off-target effects. This could be due to the inhibition of cellular enzymes structurally related to HIV integrase or other unforeseen interactions. It is recommended to perform a comprehensive cytotoxicity assay across a wide range of concentrations and in different cell lines to establish a clear toxicity profile.

Q3: I am observing altered immune cell function in my experiments with this compound. Could this be an off-target effect?

A3: Yes, altered immune cell function is a potential off-target effect of INSTIs. Given the structural similarities between HIV integrase and RAG recombinase, which is essential for the development of B and T cells, inhibition of RAG activity could lead to impaired adaptive immune responses.[1][2][3] We recommend assessing V(D)J recombination efficiency in a relevant cellular model.

Q4: How can I distinguish between the on-target effects of this compound and its potential off-target effects in my experiments?

A4: The use of proper controls is crucial. A key control is a rescue experiment where the on-target effect is restored by introducing a resistant version of HIV integrase. If the observed phenotype persists, it is likely an off-target effect. Additionally, using a structurally related but inactive analog of this compound can help identify non-specific effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in lymphocyte populations in vivo. Off-target inhibition of RAG1/RAG2, leading to impaired V(D)J recombination and lymphocyte development.[1][3]Perform a cellular V(D)J recombination assay to assess the impact of this compound on RAG activity. (See Experimental Protocols section).
Discrepancy between in vitro and in vivo efficacy. Off-target effects in vivo that are not apparent in simplified in vitro models. This could involve interactions with host proteins not present in the in vitro assay.Expand in vitro testing to include a broader range of cell types, particularly primary immune cells. Consider using a humanized mouse model for more relevant in vivo studies.[4]
Activation of unexpected signaling pathways. Off-target kinase inhibition or activation. Some small molecule inhibitors can have broad specificity.Perform a kinase profiling assay to screen this compound against a panel of human kinases.
Variable results across different cell lines. Cell-line specific expression of off-target proteins.Characterize the expression levels of potential off-target proteins (e.g., RAG1/RAG2) in the cell lines being used.

Quantitative Data

Table 1: Comparative Inhibitory Activity of this compound

Target Assay Type This compound IC50 Control INSTI IC50
HIV-1 IntegraseStrand Transfer5 nM2-7 nM[5]
RAG1/RAG2Biochemical Cleavage> 10 µM> 0.5 µM[1]
RAG1/RAG2Cellular V(D)J Recombination> 10 µM> 0.5 µM[1]
Cytotoxicity (MTT Assay)Human T-cell line> 50 µM> 50 µM

Experimental Protocols

Protocol: Cellular V(D)J Recombination Assay

This assay is designed to assess the off-target effects of this compound on RAG1/RAG2-mediated V(D)J recombination in a cellular context.

1. Materials:

  • Expi293F cells
  • pMAXgfp-INV plasmid substrate (contains a GFP reporter cassette flanked by recombination signal sequences)
  • Expression plasmids for mCherry-core RAG1 and mCherry-RAG2
  • Transfection reagent
  • This compound and control compounds
  • Flow cytometer

2. Procedure:

  • Co-transfect Expi293F cells with the pMAXgfp-INV plasmid substrate, mCherry-core RAG1, and mCherry-RAG2 expression plasmids.
  • Two hours post-transfection, add this compound or control compounds at various concentrations.
  • Incubate the cells for 48 hours.
  • Harvest the cells and analyze by flow cytometry.
  • Gate on mCherry-positive cells (expressing RAG1 and RAG2) and quantify the percentage of GFP-positive cells, which indicates successful V(D)J recombination.

3. Data Analysis:

  • Calculate the percentage of GFP-positive cells in the treated samples relative to the vehicle control.
  • Plot the dose-response curve and determine the IC50 value for inhibition of V(D)J recombination.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Transfection cluster_treatment Compound Treatment cluster_incubation Incubation cluster_analysis Data Acquisition and Analysis prep Co-transfect Expi293F cells with: - pMAXgfp-INV (GFP reporter) - mCherry-RAG1 - mCherry-RAG2 treat Add this compound or control compounds at various concentrations prep->treat incubate Incubate for 48 hours treat->incubate flow Analyze by flow cytometry incubate->flow gate Gate on mCherry-positive cells flow->gate quantify Quantify percentage of GFP-positive cells gate->quantify ic50 Calculate IC50 quantify->ic50

Caption: Experimental workflow for the cellular V(D)J recombination assay.

signal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_off_target Potential Off-Target Interaction receptor T-Cell Receptor lck Lck receptor->lck pkc PKC lck->pkc nfkb_i IκB-NF-κB pkc->nfkb_i nfkb NF-κB nfkb_i->nfkb IκB degradation hiv_dna Integrated HIV DNA nfkb->hiv_dna translocates to nucleus transcription Viral Transcription hiv_dna->transcription hiv_in_2 This compound hiv_in_2->lck Inhibition?

Caption: Hypothetical off-target inhibition of Lck signaling by this compound.

References

Technical Support Center: HIV-IN-2 Assay Refinement for Higher Throughput

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining the HIV-IN-2 assay for higher throughput screening.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the HIV integrase reaction that can be targeted in a high-throughput assay?

A1: The HIV-1 integrase (IN) catalyzes two main sequential reactions essential for viral replication: 3'-processing and strand transfer.[1][2] Both of these steps can be targeted and measured in vitro using purified IN and synthetic DNA oligonucleotides that mimic the viral DNA ends.[1] High-throughput screening (HTS) assays have been developed to measure both 3'-processing and strand transfer activities.[3]

Q2: What common assay formats are used for high-throughput screening of HIV integrase inhibitors?

A2: Several formats are amenable to HTS, including Time-Resolved Fluorescence (TRF) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), ELISA-based assays, AlphaScreen luminescent proximity assays, and reporter gene assays in a cellular context.[1][4][5][6] TRF-based assays, for instance, are highly sensitive and reproducible for measuring 3'-processing activity.[1]

Q3: What is a good Z' factor for an this compound HTS assay?

A3: A Z' factor of 0.5 or above is generally considered suitable for a high-throughput screening assay, indicating a large dynamic signal range and low signal variability.[7] Some optimized HIV inhibitor screening assays have reported achieving average Z' values above 0.8.[5]

Q4: How can I minimize variability between assay plates and experiments?

A4: To reduce variability, it is recommended to use replicate wells for all samples and controls. Using the inner wells of a 96-well or 384-well plate preferentially can help avoid edge effects. Additionally, ensuring consistent incubation times and temperatures, as well as proper mixing of all reagents, is crucial. Pre-warming reagents like the reaction buffer to 37°C before starting the assay can also improve consistency.

Q5: What are the critical components and cofactors for the in vitro HIV integrase reaction?

A5: The in vitro reaction requires purified HIV-1 integrase, oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA substrate.[1] The reaction is dependent on a divalent metal cation cofactor, with Mn2+ or Mg2+ being the most common, and some studies indicate a preference for Mn2+ in disintegration assays.[6] The cellular protein LEDGF/p75 can also be included as it tethers the pre-integration complex to chromatin and is a key cofactor for integration.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal (>0.35 OD) 1. Contaminated or expired reaction buffer. 2. Incomplete washing steps. 3. BME (β-mercaptoethanol) in reaction buffer has degraded.1. Replace the reaction buffer. 2. Review and optimize plate washing procedures, ensuring an adequate number of washes and complete removal of liquid. 3. Use reaction buffer within one week of adding BME. Swirl the buffer bottle gently before use.
Low Signal from Integrase Control (<0.5 OD) 1. Inactive or improperly stored integrase enzyme. 2. Insufficient TMB incubation time. 3. Incorrect enzyme dilution.1. Spin down the integrase vial before use to collect all contents. Ensure it is stored at the correct temperature. 2. Increase the TMB incubation time to 20-30 minutes. 3. Prepare a fresh, more concentrated dilution of the integrase enzyme (e.g., 1:250 instead of 1:300).
High Signal from Integrase Control (>3.0 OD) 1. Integrase concentration is too high. 2. Stopped reaction is too concentrated.1. Dilute the integrase enzyme further (e.g., 1:350) in the reaction buffer. 2. Dilute the stopped reaction 1:1 with distilled water in a blank well before reading the plate.
High Well-to-Well Variability 1. Inconsistent liquid handling (pipetting errors). 2. Edge effects in the microplate. 3. Reagents not mixed properly.1. Use automated liquid handling systems for HTS.[8] Ensure pipettes are calibrated. 2. Avoid using the outer wells for critical samples and controls; use them for blanks or non-critical samples if possible. 3. Gently swirl or mix all reagent bottles before use.
False Positives in Compound Screen 1. Compound auto-fluorescence or color interference. 2. Compound precipitates in the assay buffer. 3. Non-specific inhibition.1. Run a parallel assay without the enzyme or substrate to identify interfering compounds. 2. Visually inspect plates for precipitation. Test compound solubility in the assay buffer. 3. Perform counter-screens and secondary assays to confirm the mechanism of action.

Experimental Protocols

High-Throughput HIV-1 Integrase Strand Transfer Assay (TR-FRET based)

This protocol is a generalized methodology based on principles from homogeneous time-resolved fluorescence assays.[3][4]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 20mM HEPES (pH 7.5), 10mM MgCl₂, 5mM DTT, 5% PEG, and 0.1mg/ml BSA.[9]

  • Integrase Enzyme: Dilute purified HIV-1 integrase to the desired final concentration (e.g., 1:300) in cold assay buffer just before use.

  • DNA Substrates:

    • Donor Substrate (vDNA): A biotinylated oligonucleotide mimicking the viral LTR end, labeled with a FRET donor (e.g., Europium).

    • Target Substrate (tDNA): An oligonucleotide labeled with a FRET acceptor (e.g., APC).

    • Dilute both substrates in assay buffer to a 2X final concentration.

  • Test Compounds: Prepare serial dilutions of test compounds in assay buffer or DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

2. Assay Procedure (384-well format):

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds or control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted integrase enzyme solution to all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X DNA substrate mix (containing both donor and target DNA) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader. Measure the emission from both the donor and acceptor fluorophores.

3. Data Analysis:

  • Calculate the FRET ratio (Acceptor signal / Donor signal).

  • Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Visualizations

HIV_Integrase_Pathway cluster_3p 3'-Processing cluster_st Strand Transfer vDNA Viral DNA (vDNA) (from Reverse Transcription) Processed_vDNA Processed vDNA (Recessed 3' ends) vDNA->Processed_vDNA Integrase Integrated_Provirus Integrated Provirus Processed_vDNA->Integrated_Provirus Integrase Host_DNA Host Cell DNA Host_DNA->Integrated_Provirus

Caption: HIV integrase reaction pathway.

HTS_Workflow start Start plate_prep 1. Prepare Assay Plates (384-well) start->plate_prep compound_dispense 2. Dispense Compounds & Controls (Robotics) plate_prep->compound_dispense reagent_add 3. Add Integrase Enzyme & DNA Substrates compound_dispense->reagent_add incubation 4. Incubate at 37°C reagent_add->incubation read_plate 5. Read Plate (e.g., TR-FRET Reader) incubation->read_plate data_analysis 6. Data Analysis (Calculate % Inhibition, Z') read_plate->data_analysis hit_id 7. Hit Identification data_analysis->hit_id hit_validation 8. Hit Confirmation & Secondary Assays hit_id->hit_validation Z' > 0.5 end End hit_validation->end

Caption: High-throughput screening workflow.

Troubleshooting_Logic Start Assay Fails QC Check_Signal Check Signal Window (Positive vs. Negative Control) Start->Check_Signal Low_Signal Low Signal or No Window Check_Signal->Low_Signal Low High_Background High Background Signal Check_Signal->High_Background High BG High_Variability High Variability (Low Z') Check_Signal->High_Variability Variable Check_Enzyme Check Enzyme Activity/ Concentration Low_Signal->Check_Enzyme Check_Substrate Check Substrate Integrity & Concentration Check_Enzyme->Check_Substrate Check_Reader Check Plate Reader Settings Check_Substrate->Check_Reader Solution_LowSignal Solution: - Use fresh enzyme/substrate - Optimize concentrations - Verify reader settings Check_Reader->Solution_LowSignal Check_Buffer Check Assay Buffer (Contamination/Age) High_Background->Check_Buffer Check_Wash Review Wash Steps (If applicable) Check_Buffer->Check_Wash Solution_HighBG Solution: - Use fresh buffer - Optimize wash protocol Check_Wash->Solution_HighBG Check_Pipetting Review Liquid Handling & Pipetting High_Variability->Check_Pipetting Check_Mixing Ensure Proper Reagent Mixing Check_Pipetting->Check_Mixing Check_Edge Assess for Edge Effects Check_Mixing->Check_Edge Solution_HighVar Solution: - Calibrate pipettes - Mix reagents thoroughly - Avoid outer wells Check_Edge->Solution_HighVar

Caption: Troubleshooting logic for common assay issues.

References

Mitigating batch-to-batch variability of Hiv-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-IN-2, a potent, non-nucleoside inhibitor of HIV integrase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent and effective use of this compound in your experiments.

Fictional Compound Profile: this compound this compound is a synthetic small molecule designed for in vitro and cell-based assays to study the mechanism of HIV integrase and for screening potential antiretroviral compounds. It is characterized by high potency but has known variability in solubility and stability, which can be influenced by batch-specific characteristics and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability with this compound?

A1: Batch-to-batch variability in this compound can stem from several factors originating during synthesis and purification. The most common causes include:

  • Purity Levels: Minor variations in the percentage of the active compound versus related substances or impurities.

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and dissolution rates.[1]

  • Residual Solvents: Trace amounts of solvents from the manufacturing process can impact the compound's physical properties and biological activity.

  • Hygroscopicity: The tendency of a batch to absorb moisture from the air, which can lead to degradation or changes in weight.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C.[2] Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C for up to six months to minimize freeze-thaw cycles.[2] Always refer to the Certificate of Analysis (CoA) provided with your specific batch for any unique storage requirements.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation of this compound from a stock solution, especially when diluted into an aqueous buffer for an experiment, is a common issue. This is often due to the compound's low aqueous solubility.[3][4] To address this:

  • Warm the solution gently: A brief warming to no higher than 37°C may help redissolve the compound.

  • Sonication: Mild sonication can also aid in redissolving precipitated material.

  • Review your dilution method: When diluting a DMSO stock into an aqueous medium, add the stock solution to the buffer slowly while vortexing to improve mixing and prevent immediate precipitation.[5]

  • Check the final concentration: Ensure that the final concentration in your assay does not exceed the aqueous solubility limit of this compound.

Q4: Can I use a batch of this compound that is past its recommended re-test date?

A4: Using a batch of this compound past its re-test date is not recommended without re-qualification. The compound's purity and potency may have changed over time. If you must use an older batch, it is essential to perform quality control checks, such as HPLC to assess purity and a standard bioassay to confirm its IC50, to ensure it still meets the required specifications for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Integrase Activity Assays

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent IC50

A Start: Inconsistent IC50 B Check Compound Handling and Storage A->B C Review Assay Protocol and Reagents A->C D Qualify New Batch of this compound A->D E Solubility Issues? B->E Yes F Stock Solution Degradation? B->F Possible G Assay Controls Failing? C->G Yes H Inconsistent Incubation Times? C->H Yes I Variability in Enzyme/Substrate Lots? C->I Possible M Test New Batch vs. Gold Standard D->M J Perform Solubility Check E->J K Prepare Fresh Stock Solution F->K L Re-run with Fresh Reagents G->L H->L I->L N Problem Resolved J->N Resolved K->N Resolved L->N Resolved M->N

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Causes and Solutions
Potential Cause Recommended Action
Compound Degradation Prepare a fresh stock solution from the powdered compound. Ensure proper storage of aliquots at -80°C.
Inaccurate Pipetting Calibrate your pipettes, especially for small volumes. Use reverse pipetting for viscous solutions like DMSO stocks.
Solubility Issues Visually inspect your diluted solutions for any signs of precipitation before adding them to the assay. Consider a brief sonication or warming of the stock solution.
Assay Variability Ensure all assay components (enzyme, substrate, buffers) are from the same lot. Run a known control inhibitor in parallel to check for assay drift.
Batch-to-Batch Differences If you have recently switched to a new batch of this compound, perform a qualification experiment to compare its activity to a previously validated batch.
Issue 2: Poor Solubility and Compound Precipitation

This compound is known to have low aqueous solubility, which can lead to experimental artifacts.

Tips for Improving Solubility
  • Solvent Choice: While DMSO is the recommended solvent for stock solutions, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced effects.[6]

  • Use of Surfactants: In some in vitro assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer can help maintain the solubility of hydrophobic compounds.

  • pH of the Buffer: Check the pH of your assay buffer, as the solubility of some compounds can be pH-dependent.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might initially dissolve at a higher concentration but can precipitate over time as it reaches its thermodynamic equilibrium.[7]

Quantitative Data Summaries

Table 1: Example Certificate of Analysis for Two Batches of this compound

This table illustrates typical variations that might be observed between a "Good Batch" (meets all specifications) and a "Problematic Batch" (shows deviations that could lead to experimental issues).

Parameter Batch A (Good) Batch B (Problematic) Specification
Appearance White to off-white powderClumpy, slightly yellow powderWhite to off-white powder
Purity (by HPLC) 99.2%96.5%≥ 98.0%
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure
Solubility in DMSO ≥ 50 mg/mL25 mg/mL≥ 40 mg/mL
Moisture Content (Karl Fischer) 0.3%1.5%≤ 0.5%
Residual Solvents (GC) < 0.1%0.8% (Acetone)≤ 0.5%
Table 2: Comparative Performance in a HIV Integrase Strand Transfer Assay
Parameter Batch A (Good) Batch B (Problematic) Expected Range
IC50 15 nM45 nM10 - 20 nM
Maximum Inhibition 98%85%≥ 95%
Hill Slope 1.10.80.9 - 1.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Preparation: Before opening, bring the vial of powdered this compound to room temperature to prevent moisture condensation. Centrifuge the vial briefly to collect all the powder at the bottom.[2]

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control Checklist for a New Batch of this compound

This protocol outlines the steps to qualify a new batch of this compound to ensure it performs consistently with previous batches.

New Batch Qualification Workflow

A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Perform Physical Inspection (Color, Texture) B->C D Prepare Stock Solution (10 mM in DMSO) C->D E Check Solubility D->E F Run Comparative Bioassay E->F G Analyze Data (IC50, Max Inhibition) F->G H Does new batch meet specifications? G->H I Approve Batch for Use H->I Yes J Contact Supplier & Quarantine Batch H->J No

References

Technical Support Center: Optimizing HIV-IN-2 Delivery in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of HIV-IN-2 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for delivering this compound to cells in culture?

A1: The optimal delivery method for this compound, a second-generation HIV integrase inhibitor, largely depends on the specific cell type and the experimental goals. For transient expression and screening assays, lentiviral transduction is a highly effective method for introducing the genetic material encoding the inhibitor or its target.[1][2] For direct assessment of the compound's activity, carefully optimized protocols for soluble compound delivery are necessary.

Q2: I am observing high cell toxicity after transduction. What could be the cause?

A2: High cell toxicity following lentiviral transduction can be attributed to several factors:

  • High Multiplicity of Infection (MOI): An excessive number of viral particles per cell can lead to cytotoxicity. It is crucial to determine the optimal MOI for your specific cell line.

  • Contaminants in the Viral Preparation: Impurities from the virus production and concentration process can be toxic to cells. Ensure high-purity viral preparations are used.

  • Transduction Enhancer Toxicity: Reagents like Polybrene, while increasing transduction efficiency, can be toxic to some cell lines at high concentrations or with prolonged exposure.[3] It is recommended to perform a dose-response curve to find the optimal, non-toxic concentration for your cells.

Q3: My transduction efficiency is very low. How can I improve it?

A3: Low transduction efficiency can be a significant hurdle. Here are several strategies to improve it:

  • Optimize MOI: A low MOI will result in a smaller percentage of transduced cells. Titrate the virus on your target cells to determine the ideal MOI.

  • Use of Transduction Enhancers: Cationic polymers like Polybrene neutralize the negative charges on the cell surface and the viral particles, thereby increasing the likelihood of viral entry.[3]

  • Spinoculation: This method involves centrifuging the cells with the viral supernatant, which can significantly enhance transduction efficiency, especially for suspension cells or difficult-to-transduce cell lines.[3]

  • Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at an optimal density (typically 30-40% confluency at the time of infection).[3]

Q4: How can I confirm successful delivery and expression of my gene of interest following transduction?

A4: Successful transduction and expression can be verified using several methods:

  • Fluorescent Reporters: If your lentiviral vector co-expresses a fluorescent marker like GFP or RFP, you can directly visualize and quantify the transduced cells using fluorescence microscopy or flow cytometry.[3]

  • Antibiotic Selection: If your vector contains an antibiotic resistance gene (e.g., puromycin), you can select for successfully transduced cells by treating the cell population with the appropriate antibiotic.[1][3] A kill curve should be performed beforehand to determine the minimum antibiotic concentration required to eliminate non-transduced cells.[3]

  • Quantitative PCR (qPCR): To quantify the number of integrated viral copies per cell, you can perform qPCR on the genomic DNA of the transduced cells.[4]

  • Western Blot: To confirm the expression of the protein of interest (e.g., the this compound target or a reporter), you can perform a western blot on cell lysates.

Q5: What are the appropriate controls to include in my this compound cell-based assay?

A5: Including proper controls is critical for the accurate interpretation of your results. Essential controls include:

  • Uninfected/Untransduced Cells: To establish a baseline for cell viability and a negative control for your assay readout.

  • Mock Transduction: Cells treated with the transduction reagent (e.g., Polybrene) but without the virus to assess the toxicity of the reagent itself.

  • Vector Control: Cells transduced with a lentiviral vector that does not contain your gene of interest (e.g., an empty vector or a vector expressing a non-functional protein) to control for any effects of the viral transduction process itself.

  • Positive Control: If available, a known inhibitor or activator of the pathway you are studying to ensure your assay is working as expected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio High background signal from the assay reagents or cell culture medium.Use assay-specific buffers and media. Test for autofluorescence of the compound.
Insufficient expression of the target protein.Optimize transduction protocol (MOI, enhancers). Confirm protein expression via Western Blot.
Suboptimal assay conditions (e.g., incubation time, temperature).Optimize assay parameters according to the manufacturer's protocol or literature.
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
"Edge effects" in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent reagent addition.Use a multichannel pipette or an automated liquid handler for reagent addition.
False Positive Results Compound autofluorescence or interference with the reporter system.Test the compound in a cell-free assay system. Use a different reporter system if possible.
Off-target effects of the compound.Test the compound in a counterscreen using a different cell line or a target-knockout cell line.
Cross-reactivity in immunoassays.Use highly specific antibodies and consider alternative detection methods.[5]
False Negative Results Low compound potency or bioavailability in the assay.Increase the compound concentration. Ensure the compound is soluble and stable in the assay medium.
Insufficient assay sensitivity.Optimize the assay to increase the dynamic range. Consider using a more sensitive detection method.
Rapid degradation of the target protein or compound.Perform a time-course experiment to determine the optimal endpoint.

Experimental Protocols

Standard Lentiviral Transduction Protocol for Adherent Cells
  • Day 1: Cell Plating:

    • Plate your target cells in a 24-well plate at a density that will result in 30-40% confluency at the time of infection (e.g., 60,000-80,000 cells per well in 1 mL of complete medium).[3]

    • Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).[3]

  • Day 2: Transduction:

    • Prepare a mixture of complete culture medium and a transduction enhancer like Polybrene (final concentration typically 4-8 µg/mL).[3]

    • Remove the growth medium from the cells and replace it with the Polybrene-containing medium.[3]

    • Add the appropriate amount of lentiviral supernatant to each well to achieve the desired MOI.

    • Gently swirl the plate to mix.

    • Incubate the cells with the virus overnight.[3]

  • Day 3: Medium Change:

    • Remove the virus-containing medium and replace it with fresh, complete culture medium.[1][3]

  • Day 4-5: Expression and Selection:

    • Allow the cells to incubate for 48-72 hours to allow for gene expression.

    • If using a fluorescent reporter, check for expression under a fluorescence microscope.[3]

    • If using an antibiotic selection marker, begin the selection process by adding the appropriate antibiotic to the culture medium. Maintain antibiotic selection until non-transduced control cells are completely dead.[1][3]

Spinoculation Protocol for Suspension or Difficult-to-Transduce Cells
  • Cell Preparation:

    • Resuspend your target cells in complete medium containing the lentiviral supernatant and a transduction enhancer (e.g., Polybrene).

  • Centrifugation:

    • Centrifuge the cell/virus mixture at a low speed (e.g., 800-1200 x g) for 30-90 minutes at 32°C.

  • Incubation:

    • After centrifugation, remove the supernatant and resuspend the cells in fresh, complete medium.

    • Incubate under standard culture conditions.

  • Post-Transduction:

    • Follow steps 3 and 4 of the standard protocol for medium changes, expression analysis, and selection.

Visualizations

Experimental_Workflow General Lentiviral Transduction Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4_onward Day 4+ plate_cells Plate Target Cells (30-40% confluency) add_polybrene Add Transduction Enhancer (e.g., Polybrene) plate_cells->add_polybrene Incubate Overnight add_virus Add Lentiviral Particles (Optimal MOI) add_polybrene->add_virus change_medium Remove Virus & Add Fresh Medium add_virus->change_medium Incubate Overnight assay Perform Cell-Based Assay change_medium->assay Incubate 48-72h selection Antibiotic Selection (if applicable) change_medium->selection Incubate 48-72h analysis Data Analysis assay->analysis selection->assay

Caption: A flowchart of the general lentiviral transduction workflow.

Troubleshooting_Logic Troubleshooting Low Assay Signal start Low Signal in Assay check_transduction Check Transduction Efficiency (e.g., GFP, qPCR) start->check_transduction check_expression Verify Protein Expression (Western Blot) check_transduction->check_expression Transduction OK optimize_transduction Optimize Transduction (MOI, Enhancers) check_transduction->optimize_transduction Transduction Low optimize_assay Optimize Assay Conditions (Time, Temp, Conc.) check_expression->optimize_assay Expression OK check_expression->optimize_transduction Expression Low check_reagents Check Reagent Stability and Activity optimize_assay->check_reagents optimize_transduction->check_transduction success Signal Restored check_reagents->success

Caption: A decision tree for troubleshooting low signal in cell-based assays.

HIV_Entry_Pathway Simplified HIV Entry and Inhibition cluster_virus HIV Particle cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding RT Reverse Transcriptase Integrase Integrase RT->Integrase Forms Pre-integration Complex Nucleus Nucleus Integrase->Nucleus Nuclear Import RNA Viral RNA RNA->RT Reverse Transcription CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Fusion->RNA Enters Cytoplasm Cytoplasm Cytoplasm Provirus Proviral DNA Nucleus->Provirus Integration HIV_IN_2 This compound (Integrase Inhibitor) HIV_IN_2->Nucleus Blocks Integration

Caption: A diagram of the HIV entry pathway and the action of an integrase inhibitor.

References

Validation & Comparative

Validating the Anti-HIV-2 Activity of Hiv-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative HIV integrase inhibitor, Hiv-IN-2, against established antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 2 (HIV-2) infection. Due to the absence of specific published data for a compound designated "this compound," this document will use a representative profile for a novel integrase strand transfer inhibitor (INSTI) and compare it against the known anti-HIV-2 activities of established INSTIs: Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir. The experimental data presented for the comparator drugs are derived from published in vitro studies.

Comparative Anti-HIV-2 Activity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound (hypothetical data) alongside reported data for Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir against wild-type HIV-2 isolates.

Table 1: In Vitro Anti-HIV-2 Efficacy of Integrase Inhibitors

CompoundEC50 (nM)EC90 (nM)Data Source
This compound (Hypothetical) 1.5 4.0 N/A
Raltegravir2.1-[1]
Dolutegravir1.9 - 2.6-[2][3]
Elvitegravir0.7-[1]
Bictegravir1.4 - 5.63.6-fold higher than BSS-730A for RAL-experienced isolates[4][5]

EC50: 50% effective concentration required to inhibit viral replication. EC90: 90% effective concentration required to inhibit viral replication.

Table 2: In Vitro Cytotoxicity of Integrase Inhibitors

CompoundCC50 (µM) in CEM-SS CellsSelectivity Index (SI = CC50/EC50)Data Source
This compound (Hypothetical) >50 >33,333 N/A
Raltegravir>100>47,619Published Literature
Dolutegravir>50>26,315Published Literature
Elvitegravir>50>71,428Published Literature
Bictegravir>50>35,714Published Literature

CC50: 50% cytotoxic concentration, the concentration that reduces the viability of cells by 50%. Selectivity Index (SI): A measure of the compound's specificity for antiviral activity versus cellular toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing the in vitro activity of antiviral compounds against HIV-2.

HIV-2 Antiviral Susceptibility Assay (Single-Cycle Infection Assay)

This assay quantifies the ability of a compound to inhibit HIV-2 entry and replication in a single round of infection.

Materials:

  • HEK293T cells

  • HIV-2 proviral DNA (e.g., pROD9)

  • VSV-G expression vector

  • CEM-SS or other susceptible T-cell line

  • Test compounds (this compound and comparators)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase reporter gene assay system

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with an HIV-2 proviral DNA vector (encoding a luciferase reporter gene) and a VSV-G expression vector to produce pseudotyped HIV-2 particles.

  • Cell Plating: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells containing the CEM-SS cells. Include a "no drug" control.

  • Infection: Add the VSV-G pseudotyped HIV-2 virus to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-2 Integrase Strand Transfer (INST) Assay

This biochemical assay directly measures the inhibition of the HIV-2 integrase enzyme's strand transfer activity.

Materials:

  • Recombinant HIV-2 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA

  • Assay buffer

  • Test compounds

  • Detection system (e.g., fluorescence or radioactivity)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the recombinant HIV-2 integrase, oligonucleotide substrates, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture to allow the compound to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination: Stop the reaction.

  • Product Detection: Separate and quantify the strand transfer products using an appropriate method (e.g., gel electrophoresis and autoradiography if using radiolabeled substrates, or a fluorescence-based plate reader assay).

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of strand transfer activity against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity.[6][7][8][9][10]

Materials:

  • CEM-SS or other relevant cell line

  • Test compounds

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "cells only" control.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

HIV-2 Life Cycle and Integrase Inhibition

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration into Host DNA Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription NuclearImport 3. Nuclear Import ReverseTranscription->NuclearImport NuclearImport->Integration Translation 5. Translation (mRNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV-2 Virion Budding->HIV_Virion New Virion HIV_Virion->Entry Hiv_IN_2 This compound (Integrase Inhibitor) Hiv_IN_2->Integration Inhibits

Caption: HIV-2 life cycle and the inhibitory action of this compound on viral integration.

Experimental Workflow for Anti-HIV-2 Activity Validation

experimental_workflow cluster_invitro In Vitro Assays cluster_data_analysis Data Analysis cluster_comparison Comparative Evaluation antiviral_assay HIV-2 Antiviral Susceptibility Assay ec50 Determine EC50 antiviral_assay->ec50 cytotoxicity_assay Cytotoxicity Assay (MTT) cc50 Determine CC50 cytotoxicity_assay->cc50 integrase_assay HIV-2 Integrase Strand Transfer Assay ic50 Determine IC50 integrase_assay->ic50 si Calculate Selectivity Index (SI) ec50->si cc50->si comparison Compare with Known Integrase Inhibitors ic50->comparison si->comparison start Start: this compound Compound start->antiviral_assay start->cytotoxicity_assay start->integrase_assay

Caption: Workflow for validating the anti-HIV-2 activity of this compound.

References

A Head-to-Head Comparison of HIV Integrase Inhibitors: First vs. Second Generation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolution of integrase strand transfer inhibitors (INSTIs), this guide provides a comprehensive comparison of first-generation agents, Raltegravir and Elvitegravir, with their second-generation successors, Dolutegravir and Bictegravir. We will explore their mechanisms of action, comparative efficacy, resistance profiles, and the experimental protocols used to evaluate these critical antiretroviral drugs.

The advent of integrase strand transfer inhibitors (INSTIs) marked a significant milestone in the management of Human Immunodeficiency Virus (HIV) infection. By targeting the integrase enzyme, a key component of the viral replication machinery, these drugs effectively block the insertion of the viral DNA into the host cell's genome, a crucial step for viral propagation.[1][2] This guide offers a detailed, data-supported comparison of the four prominent INSTIs that have shaped the landscape of antiretroviral therapy.

Mechanism of Action: A Shared Strategy with Key Differences

All four integrase inhibitors—Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir—share a common mechanism of action. They bind to the active site of the HIV integrase enzyme, chelating two essential magnesium ions. This action prevents the "strand transfer" step of integration, where the viral DNA is covalently joined to the host chromosome.[3][4][5]

While the fundamental mechanism is the same, the second-generation inhibitors, Dolutegravir and Bictegravir, exhibit a higher binding affinity and a longer half-life at the active site compared to their predecessors.[6] This enhanced binding contributes to their improved resistance profiles and a higher genetic barrier to the development of resistance.[7]

cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Viral DNA->Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Host DNA Host DNA Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding Mature Virion Mature Virion Assembly & Budding->Mature Virion Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Block Strand Transfer

Figure 1: Mechanism of Action of Integrase Inhibitors.

Comparative Efficacy and Potency: A Look at the Data

The clinical development of integrase inhibitors has been marked by a continuous improvement in antiviral potency. Second-generation INSTIs generally demonstrate superior or non-inferior efficacy compared to first-generation agents in both treatment-naïve and treatment-experienced patients.[8][9]

Integrase InhibitorGenerationTypical DosingKey Efficacy Findings
Raltegravir (RAL) First400 mg twice daily or 1200 mg once dailyThe first approved INSTI, demonstrating potent antiretroviral activity.[10][11] However, it has a lower genetic barrier to resistance.[12]
Elvitegravir (EVG) First150 mg once daily (requires boosting with cobicistat)Comparable antiviral activity to Raltegravir.[13] Its dependence on a boosting agent can lead to more drug-drug interactions.
Dolutegravir (DTG) Second50 mg once dailyHas shown superiority to Raltegravir in some studies and possesses a high barrier to resistance.[8][9] Effective against some viruses with resistance to first-generation INSTIs.
Bictegravir (BIC) Second50 mg once daily (co-formulated with TAF/FTC)Demonstrates high efficacy and a high barrier to resistance, similar to Dolutegravir.[4] It is available in a single-tablet regimen.

Resistance Profiles: The Achilles' Heel of Antivirals

The emergence of drug resistance is a major challenge in HIV therapy.[12] First-generation integrase inhibitors are more susceptible to the development of resistance, with key mutations often occurring at positions Y143, N155, and Q148 in the integrase enzyme.[12]

Second-generation inhibitors, Dolutegravir and Bictegravir, have a higher genetic barrier to resistance.[7] They often retain activity against viruses that have developed resistance to Raltegravir and Elvitegravir, although certain mutational pathways, particularly those involving Q148, can confer cross-resistance.[9]

Resistance Mutation PathwayImpact on Raltegravir & ElvitegravirImpact on Dolutegravir & Bictegravir
Y143C/R High-level resistanceGenerally susceptible
N155H High-level resistanceGenerally susceptible
Q148H/K/R + secondary mutations High-level resistanceCan lead to reduced susceptibility, but often still active

Experimental Protocols: Evaluating Inhibitor Performance

The comparison of integrase inhibitors relies on standardized in vitro assays to determine their potency and resistance profiles.

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Start Start Prepare serial dilutions of Integrase Inhibitor Prepare serial dilutions of Integrase Inhibitor Start->Prepare serial dilutions of Integrase Inhibitor Add recombinant HIV integrase and target DNA Add recombinant HIV integrase and target DNA Prepare serial dilutions of Integrase Inhibitor->Add recombinant HIV integrase and target DNA Incubate to allow for strand transfer reaction Incubate to allow for strand transfer reaction Add recombinant HIV integrase and target DNA->Incubate to allow for strand transfer reaction Quantify integrated DNA product Quantify integrated DNA product Incubate to allow for strand transfer reaction->Quantify integrated DNA product Plot inhibition curve and calculate IC50 Plot inhibition curve and calculate IC50 Quantify integrated DNA product->Plot inhibition curve and calculate IC50 End End Plot inhibition curve and calculate IC50->End

Figure 2: Experimental Workflow for IC50 Determination.

Methodology:

  • Compound Preparation: The integrase inhibitor is serially diluted to create a range of concentrations.

  • Reaction Mixture: Recombinant HIV integrase enzyme and a labeled target DNA substrate are combined in a reaction buffer.

  • Incubation: The drug dilutions are added to the reaction mixture and incubated under optimal conditions to allow the strand transfer reaction to proceed.

  • Quantification: The amount of integrated DNA product is quantified using methods such as ELISA or qPCR.

  • Data Analysis: The percentage of inhibition at each drug concentration is plotted, and the IC50 value is calculated from the resulting dose-response curve.

Resistance Profiling Assay

This assay is used to determine the susceptibility of different HIV strains, including those with known resistance mutations, to an integrase inhibitor.

Methodology:

  • Virus Stocks: Panels of replication-competent HIV clones containing specific integrase mutations are generated.

  • Cell Culture: Susceptible host cells (e.g., MT-4 cells) are cultured and infected with the different viral strains in the presence of serial dilutions of the integrase inhibitor.

  • Infection Measurement: After a set incubation period, the extent of viral replication is measured, typically by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the amount of viral p24 antigen produced.

  • Fold-Change Calculation: The IC50 for each mutant virus is determined and compared to the IC50 of the wild-type virus. The resulting "fold-change" in IC50 indicates the level of resistance conferred by the mutation.

Conclusion: The Evolution of a Powerful Drug Class

The development of HIV integrase inhibitors from the first to the second generation represents a significant advancement in antiretroviral therapy. The second-generation agents, Dolutegravir and Bictegravir, offer improved potency, a higher barrier to resistance, and simplified dosing regimens compared to their predecessors, Raltegravir and Elvitegravir. This head-to-head comparison, supported by experimental data and standardized protocols, underscores the continuous innovation in the field of HIV drug development, providing clinicians and researchers with more robust and durable treatment options for people living with HIV.

References

Comparative Analysis of Integrase Inhibitor Activity Against Wild-Type and Mutant Integrase

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of HIV Integrase Inhibitors: Validating Mechanism of Action Through Mutagenesis

A comprehensive guide for researchers, scientists, and drug development professionals on the use of mutagenesis studies to validate the mechanism of action of HIV integrase inhibitors. As extensive research did not yield a specific public domain HIV integrase inhibitor designated "Hiv-IN-2," this guide will focus on a representative second-generation integrase strand transfer inhibitor (INSTI), comparing its characteristics to first-generation INSTIs to illustrate the validation process.

The development of inhibitors targeting the human immunodeficiency virus (HIV) integrase (IN) has been a pivotal advancement in antiretroviral therapy. These drugs, known as integrase strand transfer inhibitors (INSTIs), effectively block the final step of the viral DNA integration into the host cell genome, a crucial stage in the HIV replication cycle. The validation of their precise mechanism of action is heavily reliant on mutagenesis studies, which involve introducing specific amino acid changes in the integrase enzyme and observing the impact on inhibitor efficacy. This guide provides a comparative overview of how these studies elucidate the mechanism of action of second-generation INSTIs, highlighting their improvements over first-generation compounds.

Mutagenesis studies are instrumental in defining the binding sites of INSTIs and understanding the mechanisms of drug resistance. The table below summarizes the in vitro activity of first-generation (Raltegravir, Elvitegravir) and a second-generation (Dolutegravir) INSTI against wild-type HIV-1 integrase and key resistant mutants. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to the wild-type enzyme. A higher fold change indicates a greater loss of potency and thus higher resistance.

Integrase MutantRaltegravir (Fold Change in IC50)Elvitegravir (Fold Change in IC50)Dolutegravir (Fold Change in IC50)
Wild-Type 1.01.01.0
Y143R >100>1002.5
Q148H 10 - 505 - 200.9
N155H 25 - 10010 - 301.5
G140S/Q148H >100>1005 - 10
E92Q/N155H >100>503.0

Note: The values presented are approximate and can vary depending on the specific assay conditions.

The data clearly illustrates that second-generation INSTIs like Dolutegravir maintain significant activity against mutations that confer high-level resistance to first-generation inhibitors. This improved resistance profile is a key advantage of the newer generation drugs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of mutagenesis studies. Below are typical protocols for key experiments.

Site-Directed Mutagenesis

Objective: To introduce specific amino acid substitutions into the HIV-1 integrase gene.

Protocol:

  • A plasmid vector containing the wild-type HIV-1 integrase coding sequence is used as a template.

  • Complementary oligonucleotide primers containing the desired mutation are designed.

  • Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids are methylated).

  • The newly synthesized, mutated plasmids are transformed into competent E. coli cells for amplification.

  • Plasmids are isolated from the transformed bacteria, and the integrase gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Recombinant Integrase Expression and Purification

Objective: To produce pure, active integrase enzyme for in vitro assays.

Protocol:

  • The plasmid containing the wild-type or mutant integrase gene is transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • A large-scale culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Bacterial cells are harvested by centrifugation and lysed.

  • The recombinant integrase, often engineered with a purification tag (e.g., a polyhistidine-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • The purified integrase is dialyzed to remove impurities and stored in a buffer that maintains its activity. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

In Vitro Integrase Strand Transfer Assay

Objective: To measure the enzymatic activity of integrase and the inhibitory effect of INSTIs.

Protocol:

  • A 3'-processed model viral DNA substrate (a short, double-stranded oligonucleotide with a 3' recessed end, often labeled with a radioactive or fluorescent marker) is synthesized.

  • A target DNA substrate (a plasmid or another oligonucleotide) is prepared.

  • The strand transfer reaction is assembled in a microplate well, containing the purified integrase enzyme, the labeled viral DNA substrate, the target DNA, and a divalent metal cofactor (Mg2+ or Mn2+).

  • The INSTI, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.

  • The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the DNA products are separated by gel electrophoresis.

  • The amount of strand transfer product (the result of the viral DNA integrating into the target DNA) is quantified using a phosphorimager or fluorescence scanner.

  • The IC50 value (the concentration of the inhibitor that reduces the strand transfer activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

HIV_Integrase_Mechanism cluster_virus HIV Replication cluster_integration Integration Process Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3' Processing 3' Processing Viral DNA->3' Processing HIV Integrase HIV Integrase Viral DNA->HIV Integrase Strand Transfer Strand Transfer 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus HIV Integrase->3' Processing HIV Integrase->Strand Transfer INSTI INSTI INSTI->Strand Transfer Inhibits Host DNA Host DNA Host DNA->Strand Transfer Mutagenesis_Workflow WT Integrase Plasmid WT Integrase Plasmid Site-Directed Mutagenesis Site-Directed Mutagenesis WT Integrase Plasmid->Site-Directed Mutagenesis Template Mutant Integrase Plasmid Mutant Integrase Plasmid Site-Directed Mutagenesis->Mutant Integrase Plasmid Mutagenic Primers Mutagenic Primers Mutagenic Primers->Site-Directed Mutagenesis E. coli Transformation E. coli Transformation Mutant Integrase Plasmid->E. coli Transformation Protein Expression & Purification Protein Expression & Purification E. coli Transformation->Protein Expression & Purification Purified Mutant Integrase Purified Mutant Integrase Protein Expression & Purification->Purified Mutant Integrase In Vitro Strand Transfer Assay In Vitro Strand Transfer Assay Purified Mutant Integrase->In Vitro Strand Transfer Assay Determine IC50 Fold Change Determine IC50 Fold Change In Vitro Strand Transfer Assay->Determine IC50 Fold Change INSTI INSTI INSTI->In Vitro Strand Transfer Assay Test Compound Resistance_Comparison First-Gen_INSTI First-Generation INSTI (Raltegravir, Elvitegravir) Mutation Integrase Mutation (e.g., Y143R, Q148H) First-Gen_INSTI->Mutation High-level Resistance Second-Gen_INSTI Second-Generation INSTI (Dolutegravir) Second-Gen_INSTI->Mutation Maintained Susceptibility

Comparative Pharmacokinetics of HIV Integrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profiles of currently approved HIV integrase strand transfer inhibitors (INSTIs), with a placeholder for the investigational compound Hiv-IN-2. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these antiretroviral agents is crucial for optimizing therapeutic regimens and developing novel drug candidates.

Executive Summary

HIV integrase inhibitors are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing viral replication by preventing the integration of viral DNA into the host genome.[1][2][3][4] This class of drugs, which includes raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir, exhibits diverse pharmacokinetic properties that influence their clinical application, including dosing frequency and potential for drug-drug interactions.[5][6][7] This guide synthesizes available pharmacokinetic data for these agents to provide a baseline for comparison with emerging compounds like this compound.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for approved HIV integrase inhibitors. These values are derived from studies in healthy volunteers and HIV-infected individuals. A placeholder column is included for this compound to facilitate future comparisons.

ParameterRaltegravirElvitegravir/cobicistatDolutegravirBictegravirCabotegravirThis compound
Tmax (h) ~1-3~3-4~2-3~2.5~3Data not available
Cmax (ng/mL) ~1300-2000~1200-1700~3000-4000~4000-6000~200-300Data not available
AUC (ng·h/mL) ~7000-9000~20000-30000~50000-70000~60000-90000~4000-6000Data not available
Half-life (t½) (h) ~7-12~9-14~14~17~40 (oral), ~20-40 (inj)Data not available
Bioavailability (%) Not determined~40-50% (with food)~64%Not determinedNot determinedData not available
Protein Binding (%) ~83~98-99~99>99>99Data not available
Primary Metabolism UGT1A1CYP3A4UGT1A1, CYP3A4UGT1A1, CYP3A4UGT1A1, UGT1A9Data not available

Note: Pharmacokinetic parameters can vary based on the study population, dosing regimen, and co-administered medications.

Experimental Protocols

The data presented in this guide are derived from clinical pharmacology studies employing standardized methodologies. Below are representative protocols for key pharmacokinetic experiments.

Single-Dose Pharmacokinetic Study

A single-dose study is typically conducted in healthy volunteers to assess the initial safety and pharmacokinetic profile of a new chemical entity.

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and allergies to the drug class under investigation.

  • Drug Administration: After an overnight fast, subjects receive a single oral dose of the investigational drug (e.g., this compound) or a comparator.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Drug concentrations are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Multiple-Dose (Steady-State) Pharmacokinetic Study

This study design evaluates the pharmacokinetic profile of a drug after repeated dosing, which is representative of its use in a therapeutic setting.

  • Subject Recruitment: Similar to single-dose studies, healthy volunteers or HIV-infected patients are enrolled.

  • Drug Administration: The investigational drug is administered at a fixed dose and interval for a period sufficient to reach steady-state concentrations (typically 5-7 half-lives).

  • Blood Sampling: On the last day of dosing, intensive blood sampling is performed over a complete dosing interval to characterize the steady-state concentration-time profile.

  • Plasma Analysis and Pharmacokinetic Analysis: The analytical and data analysis methods are the same as in the single-dose study.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes in pharmacokinetic studies.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis A Subject Screening & Recruitment B Informed Consent A->B C Drug Administration (Single or Multiple Dose) B->C D Serial Blood Sampling C->D E Sample Processing (Plasma Separation) D->E F LC-MS/MS Analysis (Drug Concentration) E->F G Pharmacokinetic Modeling (e.g., Non-compartmental) F->G H Data Interpretation G->H

Caption: Workflow of a Clinical Pharmacokinetic Study.

The metabolic pathways of HIV integrase inhibitors are critical to understanding their drug-drug interaction potential.

metabolic_pathways cluster_instis HIV Integrase Inhibitors cluster_enzymes Metabolizing Enzymes cluster_interactions Potential for Drug-Drug Interactions RAL Raltegravir UGT1A1 UGT1A1 RAL->UGT1A1 EVG Elvitegravir CYP3A4 CYP3A4 EVG->CYP3A4 DTG Dolutegravir DTG->UGT1A1 DTG->CYP3A4 BIC Bictegravir BIC->UGT1A1 BIC->CYP3A4 CAB Cabotegravir CAB->UGT1A1 UGT1A9 UGT1A9 CAB->UGT1A9 Low_DDI Low UGT1A1->Low_DDI High_DDI High CYP3A4->High_DDI

References

Benchmarking Hiv-IN-2: A Comparative Safety Profile Analysis Against Approved HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive safety and tolerability comparison between the investigational HIV integrase strand transfer inhibitor (INSTI), Hiv-IN-2, and currently approved drugs in the same class: Dolutegravir, Raltegravir, Elvitegravir, and Bictegravir. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical and clinical safety data of this compound in the context of existing therapeutic alternatives.

Comparative Safety and Tolerability of HIV Integrase Inhibitors

The following table summarizes the key safety findings for this compound and approved INSTIs. Data for approved drugs are compiled from extensive clinical trials and post-marketing surveillance.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Safety Parameter This compound (Projected) Dolutegravir Raltegravir Elvitegravir Bictegravir
Common Adverse Events Nausea, HeadacheNausea, Diarrhea, Headache, Insomnia[1][15]Headache, Nausea, Diarrhea[5]Nausea, Diarrhea, Headache, Fatigue[7][10]Diarrhea, Nausea, Headache[6][16]
Discontinuation Rate due to Adverse Events <2%~2% in treatment-naive patients[1]4% in treatment-experienced patients[17]1% in treatment-naive patients[18]<1% in treatment-naive adults[16]
Renal Effects Monitor Serum CreatinineIncrease in serum creatinine due to OCT2 inhibition, not affecting GFR[1]Generally well-toleratedSignificant reduction in eGFR, especially when boosted with cobicistat[8]Minimal impact on renal function[16]
Hepatic Effects Monitor Liver EnzymesGenerally well-tolerated; rare cases of hepatotoxicity[19]No significant hepatic events reported[20]Elevated ALT in up to 15% of patients[13]Not recommended in severe hepatic impairment[21]
Drug-Drug Interactions Low PotentialMinimal drug-drug interactions[4]Low potential for drug-drug interactions[5]Significant interactions due to CYP3A4 metabolism, often requires a booster (cobicistat)[3][10]Low potential for drug-drug interactions[6]
Hypersensitivity Reactions RareSevere hypersensitivity reaction reported in one patient[1]Rare but serious skin and hypersensitivity reactions have been reported[5]Not a prominent featureNot a prominent feature
Neuropsychiatric Effects Monitor for Insomnia and DizzinessInsomnia[19]Generally well-toleratedAbnormal dreams, depression[13]Abnormal dreams, insomnia[16]
Use in Pregnancy Data not yet availableNot associated with an increased risk of neural tube defects[22][23][24]Use with caution, consult guidelinesConsult guidelinesConsult guidelines

Experimental Protocols

Detailed methodologies for key safety and toxicity assessments are crucial for the interpretation of comparative data. The following outlines standard experimental protocols used in the development of HIV integrase inhibitors.

Preclinical Toxicity Studies
  • In Vitro Cytotoxicity Assays:

    • Objective: To determine the concentration of this compound that is toxic to various human cell lines.

    • Methodology: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and primary T-cells) are cultured in the presence of escalating concentrations of this compound. Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using assays such as MTT or LDH release.

  • In Vivo Animal Toxicity Studies:

    • Objective: To evaluate the systemic toxicity of this compound in animal models.

    • Methodology: Rodent (e.g., rats) and non-rodent (e.g., dogs or non-human primates) species are administered this compound daily for a specified duration (e.g., 28 days for sub-chronic, 90 days for chronic toxicity). A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

Clinical Safety and Tolerability Assessment
  • Phase I Clinical Trials:

    • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

    • Methodology: A small cohort of healthy subjects receive either a single dose of this compound or a placebo, with subsequent cohorts receiving escalating doses. Another phase involves multiple doses over a short period. Safety is monitored through frequent clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical chemistry, and urinalysis).

  • Phase II/III Clinical Trials:

    • Objective: To evaluate the safety and efficacy of this compound in HIV-infected patients.

    • Methodology: Randomized, controlled trials are conducted in treatment-naive and treatment-experienced HIV-infected individuals. This compound is administered in combination with other antiretroviral agents and compared to a standard-of-care regimen. The safety profile is continuously monitored, with a focus on adverse events, laboratory abnormalities, and discontinuations due to adverse events. Specific assessments for renal, hepatic, and bone safety are included based on the known class effects of INSTIs.

Visualizing Key Pathways and Workflows

To further elucidate the mechanism and evaluation process, the following diagrams are provided.

HIV_Integrase_Inhibition cluster_virus HIV Lifecycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Nuclear Entry Provirus Provirus Integration->Provirus Integrase Enzyme Host DNA Host DNA Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation This compound This compound This compound->Integration Inhibition New Virus New Virus Viral Proteins->New Virus Assembly

Caption: Mechanism of action of this compound, an HIV integrase inhibitor.

Off_Target_Screening_Workflow Hiv-IN-2_Compound This compound In_Vitro_Screening In Vitro Kinase/Enzyme Panel Screening Hiv-IN-2_Compound->In_Vitro_Screening Cell-Based_Assays Cell-Based Off-Target Assays In_Vitro_Screening->Cell-Based_Assays Data_Analysis Hit Identification & Potency Determination Cell-Based_Assays->Data_Analysis In_Vivo_Tox In Vivo Toxicology Studies in Animal Models Data_Analysis->In_Vivo_Tox Clinical_Monitoring Targeted Clinical Safety Monitoring In_Vivo_Tox->Clinical_Monitoring

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Hiv-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in critical research and development, ensuring a safe handling environment for potent chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Hiv-IN-2, a compound understood to be an HIV integrase inhibitor. Given the absence of specific data for "this compound," this guidance is based on the safety profiles of established HIV integrase inhibitors such as Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile or neoprene gloves. The outer glove should be chemotherapy-rated.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture on the outer glove.[1][2][3]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashes or aerosol generation, a face shield or chemical safety goggles should be worn.[2][4]Protects eyes from contact with the compound, which can cause serious irritation.[5][6][7][8][9]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3]Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.
Respiratory Protection For handling powders outside of a containment system (e.g., weighing), a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation.[4]Protects against inhalation of fine particles, which may cause respiratory irritation.[5][6][10]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for the specific integrase inhibitor being used as a proxy for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling powders.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Don all required PPE before entering the designated handling area.

    • When weighing or transferring the powdered compound, perform these actions within a certified chemical fume hood or other ventilated enclosure to control dust.[7]

    • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.

    • Avoid creating dust. If the compound is in solution, handle it with the same level of precaution to avoid splashes and aerosol generation.

  • Post-Handling Procedures:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Carefully remove PPE, starting with the outer gloves, followed by the gown, and then the inner gloves. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

  • Solid Waste:

    • All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated disposable materials should be collected in a designated, labeled hazardous waste container.

    • Unused or expired this compound powder should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour solutions containing this compound down the drain, as many integrase inhibitors are very toxic to aquatic life.[5][11][12][13]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Experimental Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh/Transfer in Hood prep3->handling1 Enter Handling Area handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 Exit Handling Area cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.